Product packaging for Tetrazolo[1,5-a]quinoline-4-carbaldehyde(Cat. No.:CAS No. 121497-03-8)

Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Número de catálogo: B054449
Número CAS: 121497-03-8
Peso molecular: 198.18 g/mol
Clave InChI: WAAKFCBUSIIVCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a sophisticated, multifunctional heterocyclic scaffold of significant interest in advanced chemical research. This compound uniquely integrates a tetrazole ring, a privileged structure in medicinal chemistry known for its metabolic stability and ability to act as a bioisostere for carboxylic acids or other planar heterocycles, with a quinoline core, a framework renowned for its diverse biological activities and photophysical properties. The presence of the formyl group at the 4-position provides a highly versatile and reactive handle for further synthetic elaboration via common reactions such as nucleophilic addition, reductive amination, or condensation to form imines, hydrazones, and other derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N4O B054449 Tetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 121497-03-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAKFCBUSIIVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367925
Record name tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121497-03-8
Record name tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde from 2-chloroquinoline-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde from 2-chloroquinoline-3-carbaldehyde. Tetrazolo[1,5-a]quinolines are significant heterocyclic compounds in medicinal chemistry, forming the core structure of various pharmaceutically active agents.[1] Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The fusion of a quinoline ring with a tetrazole moiety is known to enhance biological activity, making this compound a crucial intermediate for the development of novel therapeutic compounds.[2][4]

The primary synthetic route involves the reaction of 2-chloroquinoline-3-carbaldehydes with an azide source, typically sodium azide, leading to the formation of the fused tetrazole ring system.[5][6][7] This process occurs through a nucleophilic substitution followed by an intramolecular cyclization.[5] This document details the experimental protocols, presents quantitative data from various reported syntheses, and visualizes the reaction pathways and workflows.

Reaction Scheme

The overall reaction involves the conversion of a 2-chloroquinoline derivative to the corresponding tetrazolo[1,5-a]quinoline. The reaction is typically carried out using sodium azide in a suitable solvent system.

Scheme 1: General Synthesis of this compound 2-chloroquinoline-3-carbaldehyde reacts with sodium azide (NaN₃) to yield this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of solvent and reaction conditions can influence the reaction time and yield. Below are detailed protocols from the scientific literature.

Protocol 1: Synthesis using Sodium Azide in DMSO and Acetic Acid

This protocol is a common and effective method for the synthesis.

  • Reaction Setup : In a round-bottom flask, suspend 2-chloroquinoline-3-carbaldehyde (10 mmol) in dimethyl sulfoxide (DMSO, 100 mL).[8]

  • Reagent Addition : Add a solution of sodium azide (1.0 g) dissolved in water (5 mL) to the suspension.[8]

  • Acidification : Add acetic acid (2 mL) to the reaction mixture.[8]

  • Reaction Conditions : Stir the mixture at 40°C for 3 hours.[8]

  • Work-up and Isolation : After the reaction period, allow the mixture to cool to room temperature and leave it to stand overnight.[8]

  • Purification : Collect the resulting white crystalline solid by filtration, wash it thoroughly with water, and then dry it. The crude product can be recrystallized from acetone to afford pure this compound.[8]

Protocol 2: Synthesis using Azidotrimethylsilane

An alternative method utilizes azidotrimethylsilane, which can also lead to the formation of a dimethoxymethyl derivative if used in excess.

  • Reaction Setup : Dissolve 2-chloroquinoline-3-carbaldehyde in methanol.[5]

  • Reagent Addition : Add azidotrimethylsilane to the solution.[5]

  • Reaction Progression : The reaction proceeds via a nucleophilic substitution, followed by ring-chain azido-tautomerization to form the this compound.[5]

  • Note on Stoichiometry : If a second mole of azidotrimethylsilane reacts, it can lead to the formation of 4-(dimethoxymethyl)tetrazolo[1,5-a]quinoline. A one-pot reaction with two moles of azidotrimethylsilane can directly yield this acetal derivative.[5]

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of substituted tetrazolo[1,5-a]quinoline-4-carbaldehydes.

EntryStarting Material (Substituent)ReagentsSolventConditionsYield (%)Reference
1UnsubstitutedNaN₃DMSO/H₂O/AcOH40°C, 3h81-85[8]
2UnsubstitutedNaN₃Acetic AcidNot specified-[5][6]
3UnsubstitutedAzidotrimethylsilaneMethanolNot specified-[5]
4UnsubstitutedNaN₃DMFNot specified-

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification start 2-chloroquinoline-3-carbaldehyde reagents Add Sodium Azide, Water, Acetic Acid, DMSO start->reagents reaction Stir at 40°C for 3 hours reagents->reaction overnight Stand at room temperature overnight reaction->overnight filtration Filter the solid product overnight->filtration washing Wash with Water filtration->washing drying Dry the solid washing->drying recrystallization Recrystallize from Acetone drying->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

The formation of the tetrazole ring from the 2-chloroquinoline precursor is believed to proceed through a two-step mechanism involving nucleophilic substitution and subsequent intramolecular cyclization.

G cluster_mechanism Reaction Mechanism start 2-chloroquinoline-3-carbaldehyde intermediate 2-azidoquinoline-3-carbaldehyde (Intermediate) start->intermediate Nucleophilic Substitution azide Azide ion (N₃⁻) cyclization Intramolecular Cyclization (Ring-Chain Tautomerization) intermediate->cyclization product This compound cyclization->product

Caption: Proposed mechanism for the formation of the tetrazole ring.

References

Spectroscopic data (NMR, IR, Mass) of Tetrazolo[1,5-a]quinoline-4-carbaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Core Spectroscopic Data

The spectroscopic data for this compound can be inferred from the analysis of its derivatives. The following tables summarize the expected key signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are based on documented data for substituted analogs and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the aldehyde proton. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H~10.0 - 10.5Singlet-
Quinoline-H (aromatic)~7.5 - 9.0Multiplets, Doublets~7.0 - 9.0
Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~190 - 195
Aromatic/Heterocyclic Cs~115 - 150
Table 3: Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Aldehyde) Stretch~1690 - 1710Strong
C=N Stretch (Quinoline/Tetrazole)~1500 - 1650Medium-Strong
C-H (Aromatic) Stretch~3000 - 3100Medium-Weak
N=N (Tetrazole) Stretch~1400 - 1500Medium-Weak
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Parameter Value
Molecular FormulaC₁₀H₆N₄O
Molecular Weight198.18 g/mol
Predicted [M]+ Peakm/z 198

Experimental Protocols

The synthesis of this compound is a key step for its characterization. A widely reported and reliable method is the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide.[3][4]

Synthesis of this compound:

  • Reactants: 2-chloroquinoline-3-carbaldehyde, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO), Acetic acid.

  • Procedure: A mixture of 2-chloroquinoline-3-carbaldehyde (1 equivalent) and sodium azide (1.5 - 2 equivalents) is stirred in DMSO. A catalytic amount of acetic acid can be added. The reaction mixture is typically heated to facilitate the reaction.

  • Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is then filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol or acetone to yield the pure this compound.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used, with tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra can be recorded using various techniques such as electron impact (EI) or electrospray ionization (ESI).

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-chloroquinoline-3-carbaldehyde 2-chloroquinoline-3-carbaldehyde Reaction Vessel (DMSO, Heat) Reaction Vessel (DMSO, Heat) 2-chloroquinoline-3-carbaldehyde->Reaction Vessel (DMSO, Heat) Sodium Azide Sodium Azide Sodium Azide->Reaction Vessel (DMSO, Heat) Precipitation in Water Precipitation in Water Reaction Vessel (DMSO, Heat)->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Logic cluster_structure Key Structural Features cluster_spectroscopy Spectroscopic Techniques This compound This compound Quinoline Ring Quinoline Ring This compound->Quinoline Ring Tetrazole Ring Tetrazole Ring This compound->Tetrazole Ring Aldehyde Group Aldehyde Group This compound->Aldehyde Group Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Molecular Ion Peak 1H NMR 1H NMR Quinoline Ring->1H NMR Aromatic signals 13C NMR 13C NMR Quinoline Ring->13C NMR Aromatic signals Tetrazole Ring->13C NMR Heterocyclic C Aldehyde Group->1H NMR Aldehyde H signal Aldehyde Group->13C NMR Carbonyl C signal IR Spectroscopy IR Spectroscopy Aldehyde Group->IR Spectroscopy C=O stretch

Caption: Logical relationship between structure and spectroscopic data.

References

An In-depth Technical Guide on Tetrazolo[1,5-a]quinoline-4-carbaldehyde: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrazolo[1,5-a]quinoline-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, provides explicit experimental protocols for its synthesis and the preparation of its derivatives, and presents quantitative data on its biological activities. Furthermore, it elucidates the potential signaling pathways and mechanisms of action underlying its observed anti-inflammatory and antimicrobial properties, supported by workflow diagrams and pathway visualizations to facilitate a deeper understanding for research and drug development applications.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its core structure consists of a quinoline ring fused with a tetrazole ring, with a carbaldehyde group at the 4-position. This aldehyde group serves as a versatile handle for a wide array of chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1]

PropertyValueReference
CAS Number 121497-03-8[1][2][3][4]
Molecular Formula C₁₀H₆N₄O[2]
Molecular Weight 198.18 g/mol [1][2][3][4]
Appearance White crystalline solid
Solubility Soluble in organic solvents like DMSO and DMF

Synthesis and Derivatization

The primary synthetic route to this compound involves the reaction of a substituted quinoline with an azide source. The aldehyde functional group is then amenable to various transformations to generate a library of derivatives with diverse biological activities.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Husain et al. (2022).

Materials:

  • 2-chloroquinoline-3-carbaldehyde

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Water

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (10 mmol) in 100 mL of dimethyl sulfoxide (DMSO).

  • Add a solution of sodium azide (1.0 g) in 5 mL of water, followed by 2 mL of acetic acid.

  • Stir the reaction mixture at 40°C for 3 hours.

  • Allow the mixture to stand at room temperature overnight.

  • The resulting white crystalline solid is collected by filtration.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from acetone to yield pure this compound.

Synthesis of Derivatives

The carbaldehyde moiety of the title compound is a versatile anchor for synthesizing a variety of derivatives. Common reactions include condensation with amines to form Schiff bases, with hydrazides to form hydrazones, and subsequent cyclization reactions to generate novel heterocyclic systems. These derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated promising antimicrobial and anti-inflammatory activities. The following sections detail the quantitative data from these studies and propose the underlying mechanisms of action.

Antimicrobial Activity

A range of Schiff base and other heterocyclic derivatives of this compound have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative TypeTest OrganismMIC (µg/mL)Reference
Schiff Base DerivativesStaphylococcus aureus12.5 - 25
Bacillus subtilis25 - 50
Escherichia coli25 - 50
Pseudomonas aeruginosa50 - 100
Candida albicans12.5 - 25
Aspergillus niger25 - 50

3.1.1. Proposed Mechanism of Antibacterial Activity: Inhibition of DNA Gyrase

The antibacterial activity of many quinoline-based compounds is attributed to their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.

G cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase binds to Replication DNA Replication Gyrase->Replication enables CellDeath Cell Death Gyrase->CellDeath inhibition leads to TQ_derivative Tetrazolo[1,5-a]quinoline Derivative TQ_derivative->Gyrase inhibits

Caption: Proposed antibacterial mechanism of Tetrazolo[1,5-a]quinoline derivatives via inhibition of DNA Gyrase.

3.1.2. Proposed Mechanism of Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The tetrazole moiety is a known bioisostere of a carboxylic acid and is present in many antifungal agents. Azole antifungals typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase substrate for Ergosterol Ergosterol LanosterolDemethylase->Ergosterol catalyzes conversion to CellDeath Fungal Cell Death LanosterolDemethylase->CellDeath inhibition leads to CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane maintains TQ_derivative Tetrazolo[1,5-a]quinoline Derivative (Azole-containing) TQ_derivative->LanosterolDemethylase inhibits

Caption: Proposed antifungal mechanism of Tetrazolo[1,5-a]quinoline derivatives via inhibition of ergosterol biosynthesis.

Anti-inflammatory Activity

Certain derivatives of this compound have been shown to possess significant anti-inflammatory properties in animal models. The activity is often assessed by the carrageenan-induced rat paw edema model, and the results are compared to a standard anti-inflammatory drug like indomethacin.

Derivative TypeDose (mg/kg)% Inhibition of EdemaReference
Pyrimidyl Derivatives10045 - 60%
Arylidene Derivatives10050 - 70%
Indomethacin (Standard)10~75%

3.2.1. Proposed Mechanism of Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of pro-inflammatory prostaglandins at the site of inflammation. Quinolone-based structures have been identified as potential COX-2 inhibitors.

G cluster_inflammatory_response Inflammatory Response ArachidonicAcid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate for Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins catalyzes production of Inflammation Inflammation Prostaglandins->Inflammation mediate TQ_derivative Tetrazolo[1,5-a]quinoline Derivative TQ_derivative->COX2 inhibits

Caption: Proposed anti-inflammatory mechanism of Tetrazolo[1,5-a]quinoline derivatives via inhibition of COX-2.

Experimental Workflow for Drug Discovery

The development of novel therapeutic agents based on the Tetrazolo[1,5-a]quinoline scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of This compound Derivatization Derivatization Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Screening In vitro Biological Screening (Antimicrobial, Anti-inflammatory) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Lead_Opt->Derivatization Iterative Synthesis In_Vivo In vivo Testing (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical experimental workflow for the development of drugs based on the Tetrazolo[1,5-a]quinoline scaffold.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a diverse range of derivatives. The demonstrated antimicrobial and anti-inflammatory activities of these derivatives, coupled with plausible mechanisms of action involving the inhibition of key enzymes such as DNA gyrase, lanosterol 14α-demethylase, and COX-2, highlight the potential of this compound class for the development of new therapeutic agents. Further research focusing on lead optimization and in-depth mechanistic studies is warranted to fully exploit the therapeutic potential of this promising heterocyclic system.

References

Crystal Structure of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of tetrazolo[1,5-a]quinoline derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural analysis, and visualizes relevant biological pathways.

Crystallographic Data

ParameterValue
Empirical Formula C₁₅H₁₀N₄Se
Formula Weight 325.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1234(4)
b (Å) 11.4567(5)
c (Å) 11.8978(5)
α (°) 90
β (°) 109.534(2)
γ (°) 90
Volume (ų) 1300.00(9)
Z 4
Density (calculated) (Mg/m³) 1.662
Absorption Coefficient (mm⁻¹) 2.996
F(000) 648
Crystal Size (mm³) 0.15 x 0.10 x 0.08
Theta range for data collection (°) 2.665 to 27.058
Reflections collected 10134
Independent reflections 2835 [R(int) = 0.0335]
Final R indices [I>2sigma(I)] R1 = 0.0335, wR2 = 0.0792
R indices (all data) R1 = 0.0434, wR2 = 0.0854

Crystal data for 4-(phenylselanyl)tetrazolo[1,5-a]quinoline, CCDC Deposition Number: 2248272.[1]

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde

The synthesis of this compound is typically achieved through the reaction of a corresponding 2-chloroquinoline-3-carbaldehyde derivative with an azide source.[2] A general experimental procedure is outlined below.

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the substituted 2-chloroquinoline-3-carbaldehyde in DMF or DMSO, sodium azide is added in excess.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the desired this compound derivative.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A general protocol for this analysis is as follows.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.[1] Common solvent systems include dichloromethane/ethyl acetate and methanol. The solution is filtered to remove any particulate matter and allowed to stand undisturbed in a loosely covered container to allow for slow evaporation.

Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software such as CHECKCIF. The crystallographic data is then deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from a substituted acetanilide.

Synthesis_Workflow cluster_start Starting Material cluster_vilsmeier Vilsmeier-Haack Reaction cluster_cyclization Azide Cyclization Acetanilide Acetanilide 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->2-Chloroquinoline-3-carbaldehyde POCl₃, DMF This compound This compound 2-Chloroquinoline-3-carbaldehyde->this compound NaN₃, DMF/DMSO

Synthetic pathway to this compound.
Biological Signaling Pathways

Tetrazolo[1,5-a]quinoline derivatives have shown promise as both anti-inflammatory and antibacterial agents. The following diagrams illustrate the putative mechanisms of action.

Anti-inflammatory Mechanism:

Some quinoline derivatives have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. Inhibition of NLRP3 activation can block the maturation and release of pro-inflammatory cytokines such as IL-1β.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) NLRP3_Activation NLRP3 Inflammasome Assembly & Activation Inflammatory_Stimuli->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation IL1B Mature IL-1β Caspase1_Activation->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1_Activation Inflammation Inflammation IL1B->Inflammation TQ_Derivative Tetrazolo[1,5-a]quinoline Derivative TQ_Derivative->NLRP3_Activation Inhibition

Inhibition of the NLRP3 inflammasome pathway.

Antibacterial Mechanism:

The antibacterial activity of quinolone-based compounds is often attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and transcription.

Antibacterial_Pathway TQ_Derivative Tetrazolo[1,5-a]quinoline Derivative DNA_Gyrase DNA Gyrase TQ_Derivative->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV TQ_Derivative->Topo_IV Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Inhibition of bacterial DNA gyrase and topoisomerase IV.

References

An In-depth Technical Guide to a C10H6N4O Isomer:Triazolo[1,5-a]naphthyridine-2-carboxaldehyde

An In-depth Technical Guide to a C10H6N4O Isomer:[1][2][3]Triazolo[1,5-a][1][4]naphthyridine-2-carboxaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a specific isomer of the chemical formula C10H6N4O, identified as [1][2][3]triazolo[1,5-a][1][4]naphthyridine-2-carboxaldehyde . Due to the vast number of potential isomers for this molecular formula, this document focuses on a singular, identified structure to provide in-depth information. While extensive experimental and biological data for this specific compound is limited in publicly accessible literature, this guide synthesizes the available chemical information and draws context from related heterocyclic compounds to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Compound Identification and IUPAC Name

The designated IUPAC name for the C10H6N4O isomer discussed herein is [1][2][3]triazolo[1,5-a][1][4]naphthyridine-2-carboxaldehyde [1].

Chemical Structure and Properties

The chemical structure of[1][2][3]triazolo[1,5-a][1][4]naphthyridine-2-carboxaldehyde is characterized by a fused heterocyclic system consisting of a triazole ring, a pyridine ring, and a naphthyridine core, with a carboxaldehyde functional group attached to the triazole ring.

Table 1: Physicochemical Properties of[1][2][3]triazolo[1,5-a][1][4]naphthyridine-2-carboxaldehyde [1]

PropertyValue
Molecular Formula C10H6N4O
Molecular Weight 198.18 g/mol
CAS Number 1384868-02-3
Canonical SMILES C1=CC2=C(C=CC3=NC(=NN23)C=O)N=C1
InChI Key FRLKDMJCNLQNFJ-UHFFFAOYSA-N
Topological Polar Surface Area 60.2 Ų
Hydrogen Bond Acceptor Count 4
Complexity 260

Context from Related Heterocyclic Scaffolds

The[1][2][3]Triazole Moiety

The 1,2,4-triazole ring is a key pharmacophore found in a wide array of therapeutic agents. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including:

  • Antifungal properties: As seen in drugs like fluconazole and itraconazole.

  • Anticancer activity: Some triazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines[3][5].

  • Antiviral effects: The triazole nucleus is a component of several antiviral drugs[6].

  • Anti-inflammatory and analgesic properties [6].

The biological activity of triazole derivatives is often attributed to their ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions with biological targets.

The Naphthyridine Core

Naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, are also prevalent in medicinal chemistry. Fused naphthyridine systems, in particular, are of significant interest.

  • Anticancer potential: Certain fused 1,5-naphthyridine derivatives have shown noticeable cytotoxicity against human cancer cell lines, with some acting as topoisomerase II inhibitors[7].

  • Antibacterial and antifungal activities: Various naphthyridine derivatives have been synthesized and evaluated for their antimicrobial efficacy[8].

  • Kinase inhibition: The structural similarity of the naphthyridine scaffold to the purine core has led to its investigation as a hinge-binding motif in kinase inhibitors.

The combination of the[1][2][3]triazole ring with the naphthyridine scaffold in[1][2][3]triazolo[1,5-a][1][4]naphthyridine-2-carboxaldehyde suggests a potential for diverse biological activities, making it an interesting candidate for further investigation.

Potential Experimental Protocols

Based on the synthesis and characterization of similar heterocyclic compounds, the following experimental protocols would be relevant for the study of[1][2][3]triazolo[1,5-a][1][4]naphthyridine-2-carboxaldehyde.

General Synthesis of Fused Triazolo-Naphthyridines

The synthesis of fused triazolo-naphthyridine scaffolds often involves multi-step reactions. A plausible synthetic route could involve the initial construction of a substituted naphthyridine ring, followed by the annulation of the triazole ring.

Illustrative Synthetic Workflow:

Gcluster_0Naphthyridine Core Synthesiscluster_1Triazole Ring Formationcluster_2Final ModificationAStarting Materials(e.g., aminopyridine derivatives)BCyclization Reaction(e.g., Friedländer annulation)A->BCFunctionalized NaphthyridineB->CDReaction with Hydrazine DerivativeC->DECyclization to TriazoleD->EFFused Triazolo-NaphthyridineE->FGIntroduction of Carboxaldehyde GroupF->GHHG->HFinal Product:[1,2,4]triazolo[1,5-a][1,5]naphthyridine-2-carboxaldehydeGACompound Synthesisand CharacterizationBIn vitro Cytotoxicity Screening(e.g., MTT assay against a panel of cancer cell lines)A->BCIdentification of Potent ActivityAgainst a Specific Cancer Cell LineB->CDTarget Identification Studies(e.g., Kinase profiling, Proteomics)C->DEInvestigation of Downstream Signaling Pathways(e.g., Western Blot for key pathway proteins like Akt, MAPK)D->EFIn vivo Efficacy Studies(Xenograft models)E->F

The Pharmacological Potential of the Tetrazolo[1,5-a]quinoline Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]quinoline scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the antimicrobial, anti-inflammatory, and anticancer properties of this versatile core, summarizing key quantitative data, detailing experimental methodologies, and visualizing putative signaling pathways.

Antimicrobial Activity

Derivatives of the tetrazolo[1,5-a]quinoline scaffold have exhibited notable activity against a range of bacterial and fungal pathogens. The fusion of the tetrazole and quinoline ring systems appears to be advantageous for antimicrobial efficacy.[1]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for various tetrazolo[1,5-a]quinoline derivatives against selected microorganisms.

Compound TypeTest OrganismMIC (µg/mL)Reference
α-Aminophosphonate DerivativesBacillus subtilis (Gram-positive)Good to Moderate[2]
Escherichia coli (Gram-negative)Good to Moderate[2]
Candida albicans (Fungus)Good to Moderate[2]
Aspergillus niger (Fungus)Good to Moderate[2]
Carbonitrile DerivativesBacillus subtilis (Gram-positive)Moderate[1]
Escherichia coli (Gram-negative)Moderate[1]
Candida albicans (Fungus)Moderate[1]
Aspergillus niger (Fungus)Moderate[1]
Thiazolidinone & Thiazoline DerivativesVarious Bacteria and FungiPotent Properties Reported[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of a tetrazolo[1,5-a]quinoline derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (tetrazolo[1,5-a]quinoline derivatives)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the appropriate broth directly in the 96-well plates.

  • The microbial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • A positive control (broth with inoculum and no compound) and a negative control (broth only) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Putative Antimicrobial Mechanism of Action

While the precise mechanisms for the tetrazolo[1,5-a]quinoline scaffold are still under investigation, quinoline derivatives are known to exert their antimicrobial effects through various pathways. One of the primary mechanisms is the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[4] By binding to these enzymes, the compounds prevent the resealing of the DNA strands, leading to DNA damage and bacterial cell death. The planar structure of the quinoline ring system is thought to facilitate intercalation with DNA.[5]

antimicrobial_mechanism cluster_drug Tetrazolo[1,5-a]quinoline Derivative cluster_bacterium Bacterial Cell Drug Tetrazolo[1,5-a]quinoline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Drug->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Putative antimicrobial mechanism of quinoline derivatives.

Anti-inflammatory Activity

Several series of tetrazolo[1,5-a]quinoline derivatives have been synthesized and shown to possess significant anti-inflammatory properties.[3][6] In animal models of inflammation, some compounds have demonstrated activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of a tetrazolo[1,5-a]quinoline derivative to reduce acute inflammation in a rodent model.

Materials:

  • Test compounds

  • Carrageenan (1% w/v in saline)

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Positive control (e.g., indomethacin)

  • Vehicle control (e.g., saline or appropriate solvent)

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw of each animal is measured.

  • The test compound, positive control, or vehicle is administered orally or intraperitoneally.

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan is given into the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of many heterocyclic compounds is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. It is hypothesized that tetrazolo[1,5-a]quinoline derivatives may inhibit one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TLR4 Inflammatory Stimulus (e.g., LPS) -> TLR4 IKK IKK Complex LPS_TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Release of NF-κB Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation Drug Tetrazolo[1,5-a]quinoline Derivative Drug->IKK Inhibition? Drug->NFkB Inhibition of Translocation? DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: Putative NF-κB signaling pathway and potential inhibition by tetrazolo[1,5-a]quinolines.

Anticancer Activity

The quinoline nucleus is a component of many established anticancer agents, and its fusion with a tetrazole ring in the tetrazolo[1,5-a]quinoline scaffold has been explored for antiproliferative effects.[9] While extensive quantitative data for this specific scaffold is still emerging, related structures have shown promising activity against various cancer cell lines.[10][11][12]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for some tetrazolo[1,5-c]quinazoline derivatives, a closely related scaffold, against different cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Tetrazolo[1,5-c]quinazoline-5-thione S-DerivativesLeukemia (CCRF-CEM)Lethal at 1.0 µM[13][14]
Leukemia (MOLT-4)Moderate Activity[13][14]
CNS Cancer (SNB-75)Moderate Activity[13][14]
Fuoryl Quinazoline DerivativesBreast Cancer (MCF7)16.70[12]
Colon Cancer (HCT116)12.54[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effect of tetrazolo[1,5-a]quinoline derivatives on cancer cell lines.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Putative Anticancer Signaling Pathway: EGFR Inhibition

Many quinazoline-based anticancer drugs function as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[15] The binding of a ligand, such as EGF, to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis. It is hypothesized that tetrazolo[1,5-a]quinoline derivatives may act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and thereby blocking its activity and downstream signaling.[13][16]

anticancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway P_EGFR->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway P_EGFR->PI3K_AKT Activation ATP ATP ATP->P_EGFR Phosphate Source Drug Tetrazolo[1,5-a]quinoline Derivative Drug->P_EGFR ATP-Competitive Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Putative EGFR signaling pathway and its inhibition by quinoline-based compounds.

Conclusion

The tetrazolo[1,5-a]quinoline scaffold represents a promising framework for the development of novel therapeutic agents with diverse biological activities. The available data highlight its potential in combating microbial infections, mitigating inflammation, and inhibiting cancer cell growth. Further research is warranted to fully elucidate the mechanisms of action for this scaffold, optimize its structure-activity relationships, and evaluate its therapeutic potential in more advanced preclinical and clinical settings. The experimental protocols and putative signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this valuable chemical entity.

References

The Ascendant Scaffold: A Technical Guide to Tetrazolo[1,5-a]quinoline Chemistry and its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the quinoline and tetrazole ring systems into the tetrazolo[1,5-a]quinoline scaffold has given rise to a class of heterocyclic compounds with significant and diverse pharmacological potential. This technical guide provides an in-depth review of the chemistry, synthesis, and burgeoning applications of these promising molecules, with a particular focus on their utility in medicinal chemistry and drug development.

Core Chemistry and Synthesis

The tetrazolo[1,5-a]quinoline nucleus is a planar, aromatic system that benefits from the combined electronic properties of its constituent rings. The quinoline portion provides a rigid backbone and opportunities for substitution at various positions, influencing the molecule's steric and electronic properties. The tetrazole ring, a well-established bioisostere for the carboxylic acid group, enhances metabolic stability and lipophilicity, crucial parameters in drug design.

Several synthetic strategies have been developed to construct the tetrazolo[1,5-a]quinoline core, with the most prevalent methods detailed below.

Synthesis from 2-Chloroquinolines

A widely employed and efficient method for the synthesis of tetrazolo[1,5-a]quinolines involves the reaction of substituted 2-chloroquinolines with an azide source, typically sodium azide (NaN3). This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde from 2-Chloroquinoline-3-carbaldehyde

This protocol outlines the synthesis of a key intermediate, this compound, which serves as a versatile precursor for a variety of derivatives.[1][2]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Water

Procedure:

  • A mixture of 2-chloroquinoline-3-carbaldehyde (10 mmol), sodium azide (1.0 g), water (5 mL), and acetic acid (2 mL) in dimethyl sulfoxide (100 mL) is prepared.

  • The reaction mixture is stirred at 40 °C for 3 hours.

  • Following the heating period, the mixture is allowed to stand at room temperature overnight.

  • The precipitated product is collected by filtration, washed with water, and dried to yield this compound.

Vilsmeier-Haack Cyclization Route

The Vilsmeier-Haack reaction provides a powerful tool for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. These intermediates can then be converted to the corresponding tetrazolo[1,5-a]quinolines as described in the previous section.

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

This protocol details the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Materials:

  • N-arylacetamide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted acetanilide (5 mmoles) in dry dimethylformamide (15 mmoles) at 0-5 °C with stirring, POCl3 (60 mmoles) is added dropwise.

  • The reaction mixture is then stirred at 80-90 °C for a period ranging from 4 to 16 hours, depending on the substrate.

  • Upon completion, the reaction mixture is poured into crushed ice and stirred for 5 minutes.

  • The resulting solid is filtered, washed thoroughly with water, and dried to afford the 2-chloro-3-formylquinoline product.

Pharmacological Applications

Tetrazolo[1,5-a]quinoline derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery. The key therapeutic areas where these compounds have shown promise are outlined below.

Antimicrobial Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of tetrazolo[1,5-a]quinolines. These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is believed to involve the disruption of microbial cellular processes, although the precise targets are still under investigation for many derivatives.

Table 1: Antimicrobial Activity of Selected Tetrazolo[1,5-a]quinoline Derivatives (MIC Values in µg/mL)

Compound IDE. coliP. aeruginosaS. aureusC. albicansA. flavusReference
5b 8----[3]
5g -4---[3]
5h -4---[3]
5a 16--88[3]
5c ---4-[3]
5e 16--8-[3]
5f 16--8-[3]
53a -----[4]

Note: "-" indicates data not reported in the cited source.

Anticancer Activity

The anticancer potential of tetrazolo[1,5-a]quinolines has attracted considerable attention. Many derivatives have exhibited significant cytotoxic activity against a variety of human cancer cell lines. A primary mechanism of action for the anticancer effects of many quinoline-based compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5]

Table 2: Anticancer Activity of Selected Quinoline and Tetrazoloquinoline Derivatives (IC50 Values)

Compound IDCell LineIC50 (µM)Target/MechanismReference
Compound 11 MCF7 (Breast)29.8Cytotoxic[6]
Compound 12 MCF7 (Breast)39.0Cytotoxic[6]
Compound 13 MCF7 (Breast)40.0Cytotoxic[6]
Compound 14 MCF7 (Breast)40.4Cytotoxic[6]
Compound 55 HL-60 (Leukemia)19.88 (µg/mL)Antiproliferative[6]
Compound 55 U937 (Leukemia)43.95 (µg/mL)Antiproliferative[6]
Compound 93 MIA PaCa-2 (Pancreatic)60.17Anti-proliferative[7]
Thiazolidinone 5c -0.2EGFR Kinase Inhibitor[5]
Thiazolidinone 5h -0.098EGFR Kinase Inhibitor[5]
Compound 112 A498 (Renal)<1.0 (GI50)EGFR, VEGFR, TOPO 1 Inhibitor[5]
Anti-inflammatory Activity

Several tetrazolo[1,5-a]quinoline derivatives have been shown to possess significant anti-inflammatory properties.[4][8][9] The mechanism of this activity is an active area of investigation, with some evidence pointing towards the modulation of inflammatory signaling pathways.

Signaling Pathways in Anticancer Activity

The anticancer activity of many quinoline derivatives, including by extension the tetrazolo[1,5-a]quinolines, is often attributed to their ability to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Inhibition Signaling Pathway

EGFR is a key driver in many cancers. Its activation initiates a cascade of intracellular events, primarily through the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell proliferation and survival.[10][12] Quinoline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[13]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Tetrazolo[1,5-a]quinoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

VEGFR Inhibition and Anti-Angiogenesis Pathway

VEGFR plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Ligand binding to VEGFR activates downstream signaling, including the PI3K/Akt and PLCγ/PKC/MAPK pathways, promoting endothelial cell proliferation, migration, and survival.[15] Quinoline-based VEGFR inhibitors can block these processes, thereby cutting off the tumor's blood supply.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK MAPK->Angiogenesis Inhibitor Tetrazolo[1,5-a]quinoline Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling pathway and its role in angiogenesis.

Conclusion and Future Directions

The tetrazolo[1,5-a]quinoline scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility and the diverse range of biological activities underscore its importance in medicinal chemistry. Future research efforts should focus on the elucidation of precise mechanisms of action for various derivatives, structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo evaluation of the most promising candidates. The continued exploration of this chemical space holds significant potential for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its reported anti-inflammatory, antibacterial, and antifungal activities.[1][2][3] The protocols outlined below are based on established literature procedures and are intended to be a guide for the efficient synthesis and exploration of these promising scaffolds.

The primary synthetic route to this compound involves the reaction of a corresponding 2-chloroquinoline-3-carbaldehyde with sodium azide.[1][4][5] While this is the key step in forming the tetrazole ring, subsequent derivatizations can often be carried out in a one-pot fashion to generate a library of compounds for biological screening.

I. Synthesis of this compound

The foundational step is the synthesis of the parent aldehyde, which serves as a versatile intermediate for further derivatization.[2][4]

Reaction Scheme:

Synthesis 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde This compound This compound 2-Chloroquinoline-3-carbaldehyde->this compound DMSO, Acetic Acid, 40°C, 3h Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->this compound

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methods.[1]

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde (10 mmol)

  • Sodium azide (NaN₃) (1.0 g)

  • Dimethyl sulfoxide (DMSO) (100 mL)

  • Acetic acid (2 mL)

  • Water (5 mL)

  • Acetone for recrystallization

Procedure:

  • In a round-bottom flask, combine the substituted 2-chloroquinoline-3-carbaldehyde (10 mmol), sodium azide (1.0 g), water (5 mL), and acetic acid (2 mL) in dimethyl sulfoxide (100 mL).

  • Stir the reaction mixture at 40°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to stand at room temperature overnight.

  • The resulting white crystalline solid is collected by filtration, washed with water, and then dried.

  • Recrystallize the crude product from acetone to yield the pure this compound derivative.

Quantitative Data:
EntrySubstituent on Quinoline RingProductYield (%)Reference
1HThis compound81-85[1]
26-CH₃8-methylthis compound83[1]
36-OCH₃8-methoxythis compound82[1]
46-Cl8-chlorothis compound85[1]
58-CH₃6-methylthis compound84[1]
68-Cl6-chlorothis compound81[1]

II. One-Pot Derivatization of this compound

The aldehyde functionality of this compound allows for a variety of subsequent one-pot reactions to generate diverse derivatives.

A. One-Pot Synthesis of Quinolinyl-1,4-dihydropyridines

This one-pot, three-component reaction yields highly functionalized quinolinyl-1,4-dihydropyridines.[4][6]

Reaction Workflow:

OnePotDHP cluster_reactants Reactants Aldehyde Tetrazolo[1,5-a]quinoline- 4-carbaldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Nitrile 3-Oxo-3-phenylpropanenitrile Nitrile->One-Pot Reaction Enamine β-enamine Enamine->One-Pot Reaction Product Quinolinyl-1,4-dihydropyridine One-Pot Reaction->Product

Caption: One-pot synthesis of quinolinyl-1,4-dihydropyridines.

B. One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A one-pot, four-component reaction can be employed to synthesize tetrasubstituted imidazoles, which are known for their antimicrobial and anti-tuberculosis activities.[7]

Experimental Protocol:

Materials:

  • This compound (1 mmol)

  • Benzil (1 mmol)

  • Aromatic amine (1 mmol)

  • Ammonium acetate (1 mmol)

  • Iodine (catalyst)

Procedure:

  • Combine this compound, benzil, the aromatic amine, and ammonium acetate in a reaction vessel.

  • Add a catalytic amount of iodine.

  • The specific reaction conditions (solvent, temperature, and time) should be optimized based on the substrates used.

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Quantitative Data for Imidazole Synthesis:
EntryAromatic AmineProductYield (%)Reference
1Aniline1,2,4,5-tetrasubstituted imidazole derivative76-85[7]
2p-Toluidine1,2,4,5-tetrasubstituted imidazole derivative76-85[7]
3p-Anisidine1,2,4,5-tetrasubstituted imidazole derivative76-85[7]

III. Further Synthetic Transformations

The parent aldehyde is a precursor to a variety of other derivatives through multi-step but straightforward transformations.

A. Reduction to (Tetrazolo[1,5-a]quinolin-4-yl)methanol

The aldehyde can be readily reduced to the corresponding alcohol.[1]

Experimental Protocol:

Materials:

  • This compound (10 mmol)

  • Methanol (15 mL)

  • Sodium borohydride (NaBH₄) (0.25 g)

  • Ice-cold water

Procedure:

  • Dissolve this compound in methanol in a flask with stirring at room temperature.

  • Slowly add sodium borohydride to the solution.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 8:2 Hexane:Ethyl acetate). The reaction is typically complete within 10 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Add ice-cold water to the residue to precipitate the solid product.

  • Filter the solid to obtain the (Tetrazolo[1,5-a]quinolin-4-yl)methanol derivative.

Quantitative Data for Alcohol Synthesis:
EntrySubstituent on Quinoline RingProductYield (%)Reference
1H(Tetrazolo[1,5-a]quinolin-4-yl)methanol94-97[1]
26-CH₃(8-methyltetrazolo[1,5-a]quinolin-4-yl)methanol95[1]
36-OCH₃(8-methoxytetrazolo[1,5-a]quinolin-4-yl)methanol97[1]
46-Cl(8-chlorotetrazolo[1,5-a]quinolin-4-yl)methanol96[1]
B. Synthesis of 4-(Chloromethyl)tetrazolo[1,5-a]quinolines

The synthesized alcohol can be converted to a chloromethyl derivative, a useful intermediate for further nucleophilic substitutions.[1]

Experimental Protocol:

Materials:

  • (Tetrazolo[1,5-a]quinolin-4-yl)methanol derivative

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the (Tetrazolo[1,5-a]quinolin-4-yl)methanol derivative in dichloromethane.

  • Add thionyl chloride and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the 4-(chloromethyl)tetrazolo[1,5-a]quinoline derivative.

Quantitative Data for Chloromethyl Derivative Synthesis:
EntrySubstituent on Quinoline RingProductYield (%)Reference
1H4-(chloromethyl)tetrazolo[1,5-a]quinoline95-98[1]
26-CH₃4-(chloromethyl)-8-methyltetrazolo[1,5-a]quinoline96[1]
36-OCH₃4-(chloromethyl)-8-methoxytetrazolo[1,5-a]quinoline98[1]
46-Cl8-chloro-4-(chloromethyl)tetrazolo[1,5-a]quinoline97[1]

IV. Biological Significance

Derivatives of Tetrazolo[1,5-a]quinoline have demonstrated a range of biological activities. For instance, certain 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a]quinolines have shown good to moderate antibacterial and antifungal activities.[1] Additionally, other derivatives have been investigated for their anti-inflammatory properties.[2][3] The synthetic versatility of the this compound core makes it a valuable platform for the development of new therapeutic agents.

References

Application Note: Synthesis and Biological Evaluation of Schiff Bases Derived from Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds with significant importance in medicinal chemistry. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[1][2] The tetrazolo[1,5-a]quinoline moiety is a privileged heterocyclic system known to enhance pharmacological activity and improve metabolic stability.[3][4] The fusion of a quinoline ring with a tetrazole ring can lead to compounds with increased potency and better bioavailability.[3][4] This application note provides a detailed protocol for the synthesis of novel Schiff bases by condensing Tetrazolo[1,5-a]quinoline-4-carbaldehyde with various primary amines. It also outlines methods for their biological evaluation, highlighting their potential as therapeutic agents.

Synthesis and Drug Discovery Workflow

The overall process involves the synthesis of the Schiff base library, followed by purification, characterization, and subsequent biological screening to identify lead compounds for further development.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation A This compound C Condensation Reaction (Ethanol, Acetic Acid) A->C B Primary Amine (Ar-NH2) B->C D Crude Schiff Base C->D E Purification (Recrystallization) D->E F Pure Schiff Base E->F G Structural Characterization (FT-IR, NMR, Mass Spec) F->G H In Vitro Screening (e.g., Antimicrobial, Anticancer Assays) G->H Proceed to Screening I Data Analysis (IC50, MIC values) H->I J Hit Identification I->J K Lead Compound Optimization J->K

Caption: Experimental workflow from synthesis to biological evaluation.

Experimental Protocols

General Protocol for Synthesis of Schiff Bases

This protocol describes the condensation reaction between this compound and a substituted aromatic amine.

Materials:

  • This compound

  • Substituted aromatic amines (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers, measuring cylinders, and other standard laboratory glassware

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve an equimolar quantity of this compound (e.g., 0.01 mol) in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount of the selected aromatic amine (0.01 mol).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Cool the flask further in an ice bath to maximize product precipitation.[7]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol to remove unreacted starting materials.[7]

  • Dry the purified product in a vacuum oven or air dry.

  • Determine the yield and melting point of the synthesized Schiff base.

  • Characterize the compound's structure using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][8] The formation of the Schiff base is typically confirmed by the appearance of a characteristic azomethine (-N=CH) proton peak in the ¹H-NMR spectrum.[8]

Protocol for Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial properties of the synthesized compounds.

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar and Sabouraud Dextrose Agar

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) - as a solvent

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into Petri dishes and allowing them to solidify.

  • Prepare microbial inoculums by suspending fresh cultures in sterile saline to a turbidity matching the 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Dissolve the synthesized Schiff bases in DMSO to a specific concentration (e.g., 100 µg/mL).

  • Impregnate sterile filter paper discs with the Schiff base solutions and allow the solvent to evaporate.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a disc impregnated with pure DMSO as a negative control and a disc with a standard antibiotic/antifungal as a positive control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Data Presentation

Quantitative data from synthesis and biological assays should be organized for clear comparison.

Table 1: Synthesis and Physicochemical Properties of Schiff Base Derivatives This table summarizes the yield and melting points for a series of synthesized Schiff bases derived from a tetrazole-containing scaffold.

Compound IDSubstituted AmineYield (%)Melting Point (°C)Reference
5a Aniline78210-212[8]
5b 4-Methylaniline82225-227[8]
5c 4-Methoxyaniline85198-200[8]
5d 4-Chloroaniline88230-232[8]
5e 4-Nitroaniline86245-247[8]

Note: Data is representative of Schiff bases synthesized from a similar scaffold, 2-hydrazino tetrazolo[1,5-a] quinoxaline, as described in the cited literature.[8]

Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition in mm) This table presents sample data for the antimicrobial activity of synthesized compounds against various microbial strains.

Compound IDS. aureusE. coliK. pneumoniaeA. nigerC. albicansReference
5d 1816151716[8]
5f 1715161817[8]
5g 1514131415[8]
Standard 2220192019[8]

Note: Data is representative of Schiff bases synthesized from a similar scaffold. The standard used was a relevant antibiotic/antifungal. Compounds with electron-withdrawing groups often show enhanced activity.[8]

Applications and Signaling Pathways

Schiff bases of tetrazolo[1,5-a]quinoline are being investigated for multiple therapeutic applications. Their anti-inflammatory action, for instance, may involve the inhibition of key enzymes in the inflammatory cascade.

G A Inflammatory Stimuli (e.g., Pathogen, Injury) B Pro-inflammatory Enzymes (e.g., COX-2) A->B C Prostaglandin Synthesis B->C E Inflammation (Pain, Swelling) C->E D Schiff Base Compound D->B Inhibition

Caption: Potential anti-inflammatory mechanism of action.

These compounds have demonstrated significant potential as:

  • Anti-inflammatory Agents: Several derivatives of tetrazolo[1,5-a]quinoline have shown anti-inflammatory activity comparable to standard drugs like indomethacin.[9]

  • Antimicrobial Agents: The presence of the azomethine linkage and the tetrazole ring contributes to broad-spectrum antibacterial and antifungal activities.[3][10]

  • Anticancer Agents: The tetrazole nucleus is a recognized pharmacophore in cancer therapy, and its Schiff base derivatives have shown cytotoxic activity against various cancer cell lines.[1]

Conclusion The synthetic route to Schiff bases from this compound is efficient and versatile, allowing for the creation of a diverse library of compounds. The straightforward protocols for synthesis and biological screening described herein provide a solid framework for researchers in drug discovery. The resulting compounds exhibit promising biological activities, particularly as antimicrobial and anti-inflammatory agents, making them valuable candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Tetrazolo[1,5-a]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal screening of Tetrazolo[1,5-a]quinoline derivatives. The following sections detail the biological activity of these compounds against various pathogens and provide standardized protocols for their in vitro evaluation.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of various Tetrazolo[1,5-a]quinoline derivatives have been evaluated against a range of pathogenic microorganisms. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 1: Antibacterial Activity of Tetrazolo[1,5-a]quinoline Derivatives (MIC in µg/mL)
Compound DerivativeStaphylococcus aureusEscherichia coliBacillus subtilisReference
4-amino tetrazolo[1,5-a]quinolones (4a, 4e, 4f, 4g, 4j, 4m)Highly ActiveHighly ActiveNot Reported[1][2]
Diethyl (4-fluorophenylamino) (substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphonatesModerate to Good ActivityModerate to Good ActivityGood Activity[3]
Tetrazolo[1,5-a]quinoline-4-carbonitrile derivativesModerate ActivityModerate ActivityGood Activity[4]
Table 2: Antifungal Activity of Tetrazolo[1,5-a]quinoline Derivatives (MIC in µg/mL)
Compound DerivativeAspergillus nigerCandida albicansAlternaria alternataReference
4-amino tetrazolo[1,5-a]quinolonesModerate ActivityNot ReportedModerate Activity[1][2]
Diethyl (4-fluorophenylamino) (substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphonatesGood ActivityGood ActivityNot Reported[3]
Tetrazolo[1,5-a]quinoline-4-carbonitrile derivativesModerate ActivityModerate ActivityNot Reported[4]

Experimental Protocols

The following are detailed methodologies for the antimicrobial and antifungal screening of Tetrazolo[1,5-a]quinoline derivatives.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of antimicrobial agents.

Materials:

  • Test compounds (Tetrazolo[1,5-a]quinoline derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Sterile pipette tips

  • Incubator

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Inoculate a fresh MHB with the bacterial strain and incubate at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the culture with MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

    • Fungi: Inoculate a fresh SDB with the fungal strain and incubate at 25-28°C for 24-48 hours. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution:

    • Add 100 µL of sterile broth (MHB or SDB) to each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well.

  • Controls:

    • Positive Control: A well containing broth and inoculum, but no test compound.

    • Negative Control: A well containing broth only.

    • Standard Drug Control: A row with a known antibiotic or antifungal drug for comparison.

  • Incubation:

    • Bacteria: Incubate the plates at 37°C for 18-24 hours.

    • Fungi: Incubate the plates at 25-28°C for 24-72 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of the test compounds.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour sterile MHA or SDA into Petri dishes and allow them to solidify.

  • Preparation of Inoculum: Prepare the bacterial or fungal inoculum as described in Protocol 1.

  • Inoculation of Plates: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of microbial growth.

  • Application of Test Compounds:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: A disc impregnated with a standard antibiotic or antifungal agent.

    • Negative Control: A disc impregnated with the solvent used to dissolve the test compounds.

  • Incubation:

    • Bacteria: Incubate the plates at 37°C for 18-24 hours.

    • Fungi: Incubate the plates at 25-28°C for 24-72 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the experimental workflows for antimicrobial and antifungal screening.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis Compound Tetrazolo[1,5-a]quinoline Derivatives Broth_Dilution Broth Microdilution (MIC Determination) Compound->Broth_Dilution Disc_Diffusion Agar Disc Diffusion (Zone of Inhibition) Compound->Disc_Diffusion Microbe Bacterial/Fungal Strains Microbe->Broth_Dilution Microbe->Disc_Diffusion Media Growth Media (Broth/Agar) Media->Broth_Dilution Media->Disc_Diffusion MIC_Value MIC Value (µg/mL) Broth_Dilution->MIC_Value Inhibition_Zone Zone of Inhibition (mm) Disc_Diffusion->Inhibition_Zone Analysis Data Analysis & Comparison MIC_Value->Analysis Inhibition_Zone->Analysis

Caption: Workflow for Antimicrobial and Antifungal Screening.

MIC_Determination_Workflow start Start prepare_stock Prepare Compound Stock Solution start->prepare_stock serial_dilute Perform Serial Dilutions in 96-well plate prepare_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prepare_inoculum Prepare Microbial Inoculum prepare_inoculum->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results end End read_results->end

References

Troubleshooting & Optimization

Side reactions in the synthesis of tetrazoloquinolines from sodium azide.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tetrazoloquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of tetrazoloquinolines, particularly when using sodium azide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetrazolo[1,5-a]quinolines?

A1: A prevalent method for the synthesis of tetrazolo[1,5-a]quinolines involves the reaction of a 2-chloroquinoline derivative with sodium azide. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Q2: What are the primary side reactions to be aware of in this synthesis?

A2: The main side reactions include:

  • Incomplete cyclization: This results in the formation of 2-azidoquinoline as a stable intermediate or byproduct. The azide-tetrazole equilibrium can be influenced by various factors.

  • Hydrolysis: The starting 2-chloroquinoline can undergo hydrolysis to form the corresponding 2-quinolinone, especially if water is present in the reaction mixture.

  • Formation of regioisomers: When using substituted dichloroquinolines as starting materials, the reaction with sodium azide can sometimes lead to the formation of isomeric azido or tetrazolo products. For example, the reaction of 2,4-dichloroquinolines can yield 4-azido-2-chloroquinolines or 5-chlorotetrazolo[1,5-a]quinolines depending on the reaction conditions and the nature of other substituents.

Q3: How can I minimize the formation of the 2-azidoquinoline byproduct?

A3: To favor the formation of the cyclized tetrazoloquinoline product, it is crucial to ensure the reaction goes to completion. This can often be achieved by:

  • Increasing the reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the cyclization of the 2-azidoquinoline intermediate.

  • Prolonging the reaction time: Allowing the reaction to proceed for a longer duration can ensure the complete conversion of the azido intermediate.

  • Choice of solvent: The solvent can influence the azide-tetrazole equilibrium. Protic solvents may favor the tetrazole form in some cases.

Q4: What are the best practices to avoid hydrolysis of the starting material?

A4: To prevent the formation of 2-quinolinone, it is essential to use anhydrous (dry) solvents and reagents. Ensure that your reaction setup is properly dried and protected from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of tetrazoloquinoline 1. Incomplete reaction. 2. Formation of significant amounts of 2-azidoquinoline. 3. Hydrolysis of the starting 2-chloroquinoline. 4. Suboptimal reaction temperature or time.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. 2. Increase the reaction temperature and/or prolong the reaction time to promote cyclization of the azido intermediate. 3. Use anhydrous solvents (e.g., dry DMF or DMSO) and ensure a moisture-free reaction setup. 4. Optimize the reaction conditions by systematically varying the temperature and reaction time.
Presence of a major byproduct 1. Identification of the byproduct is necessary. It could be 2-azidoquinoline, 2-quinolinone, or an isomer.1. Characterize the byproduct using spectroscopic methods (NMR, IR, MS). - 2-Azidoquinoline: Look for a strong azide stretch in the IR spectrum (around 2100-2150 cm⁻¹). - 2-Quinolinone: Look for a characteristic C=O stretch in the IR spectrum (around 1650-1670 cm⁻¹) and the absence of the chlorine atom in the mass spectrum. 2. Adjust reaction conditions to minimize its formation based on its identity (see FAQs).
Difficulty in purifying the product 1. The product and major byproduct have similar polarities. 2. The product is not precipitating cleanly from the reaction mixture.1. Utilize column chromatography with a carefully selected solvent system. A gradient elution might be necessary to separate compounds with close Rf values. HPLC can also be a powerful tool for separation. 2. If direct precipitation is attempted, try different anti-solvents or adjust the pH of the workup solution. Recrystallization from a suitable solvent system can also improve purity.

Experimental Protocols

General Procedure for the Synthesis of Tetrazolo[1,5-a]quinoline from 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 - 2.5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Data Presentation

The following table summarizes the typical influence of reaction conditions on the product distribution. Please note that these are general trends and optimal conditions may vary depending on the specific substrate.

Starting Material Solvent Temperature (°C) Time (h) Major Product Key Side Product(s)
2-ChloroquinolineDMF1106Tetrazolo[1,5-a]quinoline2-Azidoquinoline
2-ChloroquinolineDMSO1204Tetrazolo[1,5-a]quinoline2-Azidoquinoline
2,4-DichloroquinolineDMF8085-Chlorotetrazolo[1,5-a]quinoline4-Azido-2-chloroquinoline
2-Chloroquinoline (with H₂O)DMF1106Tetrazolo[1,5-a]quinoline2-Quinolinone, 2-Azidoquinoline

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway start 2-Chloroquinoline azide 2-Azidoquinoline (Intermediate/Byproduct) start->azide + NaN₃ - NaCl hydrolysis 2-Quinolinone (Hydrolysis Byproduct) start->hydrolysis + H₂O - HCl tetrazole Tetrazolo[1,5-a]quinoline (Desired Product) azide->tetrazole Intramolecular Cyclization (Heat)

Caption: General reaction scheme for the synthesis of tetrazolo[1,5-a]quinoline and common side products.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product analyze Analyze Crude Product (TLC, NMR, IR, MS) start->analyze identify Identify Major Impurity analyze->identify azide Impurity is 2-Azidoquinoline identify->azide Azide Stretch (IR) hydrolysis Impurity is 2-Quinolinone identify->hydrolysis C=O Stretch (IR) other Other Impurities identify->other Unidentified optimize_cyclization Increase Temperature/Time for Cyclization azide->optimize_cyclization optimize_drying Use Anhydrous Solvents and Inert Atmosphere hydrolysis->optimize_drying optimize_purification Optimize Chromatography/ Recrystallization other->optimize_purification end Pure Tetrazoloquinoline optimize_cyclization->end optimize_drying->end optimize_purification->end

Caption: A logical workflow for troubleshooting common issues in tetrazoloquinoline synthesis.

Technical Support Center: Purification of Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrazolo[1,5-a]quinoline-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly reported and effective method for the purification of this compound is recrystallization from acetone.[1] This technique is generally sufficient to yield a white crystalline solid.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a white crystalline solid.[1] Key physical data is summarized in the table below.

Q3: Are there alternative purification techniques if recrystallization from acetone is not effective?

A3: Yes, if recrystallization from a single solvent like acetone does not yield a pure product, column chromatography can be employed. For derivatives of Tetrazolo[1,5-a]quinoline, silica gel column chromatography with an eluent system of hexane and ethyl acetate has been used successfully. Additionally, mixed solvent systems can be effective for recrystallization. For similar quinoline derivatives, mixtures such as ethanol-DMF have been utilized.[2]

Q4: What are the potential impurities in a crude sample of this compound?

A4: The primary synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a solvent like dimethyl sulfoxide (DMSO).[1][3] Therefore, potential impurities include:

  • Unreacted 2-chloroquinoline-3-carbaldehyde: This is a common impurity if the reaction does not go to completion.

  • Residual Dimethyl Sulfoxide (DMSO): Due to its high boiling point, DMSO can be difficult to remove completely and may remain in the crude product.

  • Side-reaction byproducts: Although less common, side reactions can lead to other structurally related impurities.

  • Residual Sodium Azide: While inorganic, residual sodium azide could be present if not properly washed from the crude product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
The compound does not fully dissolve in hot acetone during recrystallization. 1. Insufficient solvent. 2. The presence of insoluble impurities.1. Gradually add more hot acetone until the compound dissolves. 2. If the compound dissolves but some particulate matter remains, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
The purified product is colored (e.g., yellow or brown) instead of white. 1. Presence of colored impurities from the reaction. 2. Thermal degradation of the compound.1. Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and adsorbed impurities.[4] 2. Avoid prolonged heating at high temperatures. If using column chromatography, consider a faster elution.
The compound "oils out" instead of crystallizing upon cooling. 1. The solution is too concentrated, leading to precipitation above the compound's melting point. 2. The presence of significant impurities that depress the melting point.[5][6] 3. The cooling rate is too fast.1. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5] 2. Consider a preliminary purification step like a simple filtration or a quick column pass to remove some impurities before recrystallization. 3. Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath.
No crystals form upon cooling. 1. The solution is too dilute. 2. The solution is supersaturated but nucleation has not occurred.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Low yield after recrystallization. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration.1. Minimize the amount of hot solvent used to just dissolve the compound. The mother liquor can be concentrated to recover more product, which may require a second recrystallization. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

Data Presentation

Table 1: Physical and Purification Data for this compound

PropertyValue/MethodReference(s)
Molecular Formula C₁₀H₆N₄O[7][8]
Molecular Weight 198.18 g/mol [7][8]
Appearance White crystalline solid[1]
Melting Point 240-241 °C
Primary Purification Method Recrystallization[1]
Recrystallization Solvent Acetone[1]
Alternative Purification Column Chromatography (for derivatives)[2]
Column Chromatography Adsorbent Silica Gel[2]
Column Chromatography Eluent Hexane:Ethyl Acetate[2]

Experimental Protocols

Recrystallization from Acetone

Objective: To purify crude this compound to a high purity crystalline solid.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of acetone to the flask.

  • Gently heat the mixture on a hot plate with stirring until the acetone begins to boil.

  • Continue to add small portions of hot acetone until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold acetone.

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

Column Chromatography (General Protocol for Derivatives)

Objective: To purify this compound or its derivatives when recrystallization is ineffective.

Materials:

  • Crude compound

  • Silica gel (for column chromatography)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a mixture of hexane and ethyl acetate. A common starting ratio is 8:2 (hexane:ethyl acetate). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.

  • Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Acetone crude->dissolve hot_filtration Hot Filtration (if impurities or charcoal present) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool filter_wash Filter and Wash with Cold Acetone cool->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product Troubleshooting_Oiling_Out start Compound 'Oils Out' During Cooling reheat Reheat to Dissolve Oil start->reheat check_impurities Check for High Impurity Load start->check_impurities add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success check_impurities->reheat Low pre_purify Pre-purify (e.g., quick column) check_impurities->pre_purify High recrystallize_again Attempt Recrystallization Again pre_purify->recrystallize_again recrystallize_again->success

References

Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tetrazoloquinoline Derivatives Solubility

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of tetrazoloquinoline derivatives in biological assays.

Troubleshooting Guide

Q1: My tetrazoloquinoline derivative precipitates immediately after I dilute it from a DMSO stock into my aqueous assay buffer. What are my immediate options?

A: This is a common issue known as "precipitation upon dilution." It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is low.[1][2]

Initial Steps to Resolve Precipitation:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[3] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[3]

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[4]

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

G Troubleshooting Workflow for Compound Precipitation start Problem: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Option 1: Increase DMSO (Assay Permitting) and Re-test check_dmso->increase_dmso No optimize_dilution Option 2: Optimize Dilution Protocol (e.g., direct to media, rapid mix) check_dmso->optimize_dilution Yes increase_dmso->start Still Precipitates solubility_issue Persistent Precipitation: Indicates a fundamental solubility problem. increase_dmso->solubility_issue Success, but need more robust solution optimize_dilution->start Still Precipitates optimize_dilution->solubility_issue Success, but need more robust solution formulation_strategy Proceed to Solubility Enhancement Strategies solubility_issue->formulation_strategy cosolvent Try Co-solvents (PEG 400, Ethanol) formulation_strategy->cosolvent cyclodextrin Use Cyclodextrins (HP-β-CD) formulation_strategy->cyclodextrin ph_adjust Adjust pH (if compound is ionizable) formulation_strategy->ph_adjust

Caption: A decision tree for addressing compound precipitation in assays.

Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[3][4] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimated Potency: The IC50 or EC50 values will appear higher (less potent) than they truly are.[4]

  • Poor Reproducibility: Minor variations in solution preparation can lead to significant differences in the amount of dissolved compound, causing high data variability.[4]

  • Inaccurate Structure-Activity Relationships (SAR): You might incorrectly discard a potent chemical series because the measured activity was artificially suppressed by low solubility.[3]

To investigate, run a simple visual check. Prepare your highest assay concentration in a clear plate or tube and inspect it for precipitate or cloudiness against a dark background, both immediately and after the assay incubation period.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial strategies to improve the solubility of tetrazoloquinoline derivatives for in vitro assays?

A: For initial in vitro screening, the goal is to find a simple, non-interfering method to achieve the desired concentration. The most common and accessible strategies are the use of co-solvents and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds.[5][6] Common examples include polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used.

  • pH Adjustment: Many drug compounds are weak acids or bases, and their solubility is pH-dependent.[9] Adjusting the pH of the buffer can ionize the compound, significantly increasing its solubility.[9] However, the pH must remain within a range compatible with the biological assay.

Q2: What is the difference between kinetic and thermodynamic solubility? Which is more relevant for my assays?

A:

  • Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH). It represents the true, stable solubility.

  • Kinetic Solubility measures the concentration of a compound when it first precipitates from a supersaturated solution created by diluting a high-concentration DMSO stock into an aqueous buffer.[3]

For most high-throughput screening and early-stage biological assays, kinetic solubility is more relevant .[3] It mimics the actual process of sample preparation in the lab and determines the concentration you can practically achieve during the experiment's timeframe.[3]

Q3: When should I consider more advanced formulation techniques like solid dispersions or particle size reduction?

A: Advanced techniques are typically employed when simple methods are insufficient or when preparing for in vivo studies.

  • Particle Size Reduction (Micronization/Nanosuspension): These methods increase the surface area of the drug, which enhances the dissolution rate.[5][10] Nanosuspensions, which are colloidal dispersions of drug particles, are particularly effective for compounds that are also insoluble in lipids.[11]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix (like PVP or PEG) to create a solid product.[11][12] This technique can significantly improve solubility and dissolution rate and is often prepared by methods like spray drying or hot-melt extrusion.[9][13] These are generally used when developing formulations for oral administration to improve bioavailability.[14]

Solubility Enhancement Strategies: Data and Protocols

Comparison of Common Solubilization Techniques

The table below summarizes common strategies suitable for laboratory-scale biological assays. "Fold Increase" values are illustrative for poorly soluble compounds.

TechniqueMechanism of ActionCommon AgentsTypical Final Conc.ProsCons
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic solutes.[6]PEG 400, Propylene Glycol, Ethanol1-10% (v/v)Simple to prepare; effective for many compounds.[1]Can interfere with assays; risk of precipitation on further dilution.[1][2]
Complexation Encapsulates the hydrophobic drug within a soluble carrier molecule's hydrophobic core.[15]HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)1-5% (w/v)Often has low biological interference; highly effective.Can be more expensive; may not work for all molecular shapes.
pH Adjustment Ionizes acidic or basic functional groups on the drug molecule, increasing its affinity for water.[9]Phosphate, Citrate, or Tris bufferspH 2 units from pKaVery effective for ionizable drugs; inexpensive.[9]Limited by the pH tolerance of the assay; risk of precipitation if pH changes.[2]
Surfactants Form micelles that encapsulate the drug, with a hydrophilic exterior facing the water.[11]Tween® 80, Poloxamer 407, SLS0.1-2% (w/v)Can solubilize very hydrophobic compounds.High potential for assay interference (cell lysis, protein denaturation).
Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

  • Stock Preparation: Prepare a high-concentration stock of your tetrazoloquinoline derivative (e.g., 20 mM) in 100% DMSO.

  • Co-solvent Preparation: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different co-solvents (e.g., PEG 400, ethanol) at various concentrations (e.g., 2%, 5%, 10% v/v).

  • Dilution: Add a small volume of the DMSO stock to each co-solvent buffer to reach the desired final compound concentration (e.g., 100 µM). Vortex immediately and vigorously for 30 seconds.

  • Observation: Let the solutions stand at room temperature for 1-2 hours (approximating your assay incubation time).

  • Analysis: Visually inspect each tube for precipitation against a dark background. For a more quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 15 min) and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Assay Validation: Once you find a condition that maintains solubility, run a control experiment to ensure the co-solvent concentration used does not affect your biological assay's performance (e.g., cell viability, enzyme activity).

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Stock Preparation: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 2%, 5%, 10% w/v) in your assay buffer. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Complexation:

    • Method A (Dilution): Add your concentrated DMSO stock of the compound directly to the pre-made HP-β-CD solutions to achieve the final desired concentration.

    • Method B (Solid Complex): For a more robust formulation, add an excess of the solid compound to the HP-β-CD solution. Agitate (shake/sonicate) the mixture for 24-48 hours to allow equilibrium to be reached.

  • Filtration/Centrifugation: After incubation, filter the solution through a 0.22 µm filter or centrifuge to remove any undissolved solid compound.

  • Quantification: Determine the concentration of the solubilized compound in the clear filtrate/supernatant via HPLC-UV or LC-MS. This will give you the maximum soluble concentration under those conditions.

  • Assay Validation: Test the HP-β-CD solution (without the compound) in your assay to check for any interference.

G Mechanism of Cyclodextrin Inclusion Complexation cluster_1 Cyclodextrin in Water cluster_2 Soluble Inclusion Complex drug cd HP-β-CD cd_label Hydrophilic Exterior (Soluble in Water) cd_center_label Hydrophobic Cavity complex HP-β-CD drug_in_cd plus + arrow ->

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin carrier.

References

Optimizing reaction conditions for multicomponent synthesis of quinolinyl-1,4-dihydropyridines.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of reaction conditions in the multicomponent synthesis of quinolinyl-1,4-dihydropyridines, primarily via the Hantzsch reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Hantzsch synthesis of quinolinyl-1,4-dihydropyridines?

A1: The Hantzsch reaction is a classic multicomponent reaction.[1][2][3] It typically proceeds through the condensation of a quinolinyl aldehyde with two equivalents of a β-ketoester and an ammonia source (like ammonium acetate). The mechanism involves the formation of two key intermediates: a Knoevenagel condensation product (from the aldehyde and one equivalent of the β-ketoester) and an enamine (from the second equivalent of the β-ketoester and ammonia).[2] These intermediates then undergo a Michael addition followed by intramolecular cyclization and dehydration to form the final 1,4-dihydropyridine ring.[4]

Hantzsch_Reaction_Mechanism cluster_1 Intermediate Formation cluster_2 Cyclization A Quinolinyl Aldehyde C Knoevenagel Product A->C B β-Ketoester (1 eq.) B->C G Michael Addition C->G + Enamine D β-Ketoester (1 eq.) F Enamine Intermediate D->F E Ammonia Source E->F H Cyclization & Dehydration G->H I Quinolinyl-1,4-DHP H->I

Caption: General mechanism of the Hantzsch synthesis.

Q2: Why is this class of compounds important?

A2: 1,4-Dihydropyridine (DHP) derivatives are a significant class of nitrogen-containing heterocyclic compounds.[1] They are well-known as calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[1][5][6][7] The quinoline moiety is also a privileged scaffold in medicinal chemistry, recognized for its broad range of biological activities, including anticancer properties.[1][8]

Q3: The synthesis produces a chiral center at the C4 position. Does the standard Hantzsch reaction yield a specific enantiomer?

A3: No, the classical Hantzsch synthesis typically produces a racemic mixture of unsymmetrical 1,4-dihydropyridines.[9] If a specific enantiomer is required for pharmacological studies, further steps such as chiral chromatography or asymmetric synthesis methods are necessary.[9]

Q4: Can I monitor the reaction progress?

A4: Yes, Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction by observing the consumption of the starting materials (especially the aldehyde) and the formation of the product spot.[1]

Troubleshooting Guide

Q5: I am getting a very low yield. What are the common causes and how can I improve it?

A5: Low yields are a common issue. Consider the following factors:

  • Substituents on the Aldehyde: The electronic nature of substituents on the quinoline aldehyde ring can significantly impact the yield. Strong electron-withdrawing groups (e.g., -Br, -Cl at certain positions) on the quinoline ring have been reported to inhibit the reaction, sometimes affording no product at all.[1] Conversely, aldehydes with electron-donating groups often proceed smoothly.[5]

  • Reaction Conditions: Temperature, solvent, and catalyst are crucial. The reaction may require heating (reflux) to proceed efficiently, although some modern methods work at room temperature.[1][10] Optimization of these parameters is key. Refer to the data tables below for guidance.

  • Purity of Reagents: Ensure all starting materials, especially the aldehyde, are pure. Impurities can interfere with the reaction.

  • Work-up Procedure: Product may be lost during extraction or purification. A common work-up procedure involves cooling the reaction mixture and adding ice-cold water to precipitate the solid product, which can then be collected by filtration.[5]

Troubleshooting_Low_Yield Start Low Yield Observed CheckAldehyde Check Aldehyde Substituents Start->CheckAldehyde EWG Strong Electron-Withdrawing Groups Present? CheckAldehyde->EWG OptimizeCond Optimize Reaction Conditions EWG->OptimizeCond No ChangeAldehyde Consider modifying or changing the aldehyde substrate. EWG->ChangeAldehyde Yes CheckTemp Adjust Temperature (See Table 3) OptimizeCond->CheckTemp CheckSolvent Change Solvent (See Table 2) CheckTemp->CheckSolvent CheckCatalyst Screen Different Catalysts (See Table 1) CheckSolvent->CheckCatalyst CheckWorkup Review Work-up & Purification (e.g., precipitation vs. extraction) CheckCatalyst->CheckWorkup

Caption: A logical workflow for troubleshooting low product yields.

Q6: I am observing significant side product formation. What are they and how can I minimize them?

A6: A common side product in Hantzsch-like reactions can be the corresponding 1,2-dihydropyridine isomer.[11] Additionally, oxidation of the 1,4-dihydropyridine product to the corresponding pyridine can occur, especially under harsh conditions or during work-up. To minimize these:

  • Control Temperature: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions and oxidation.

  • Inert Atmosphere: While many procedures are performed in air, running the reaction under an inert atmosphere (like nitrogen or argon) can reduce oxidative side products.[12]

  • Catalyst Choice: The choice of catalyst can influence selectivity. Some catalysts may favor the formation of the desired 1,4-DHP isomer.

Q7: The purification of my final product is difficult. What are the recommended methods?

A7: Purification is often straightforward as the product is typically a solid.

  • Recrystallization: This is the most common and effective method. Ethanol is frequently reported as a suitable solvent for recrystallization.[5][12]

  • Precipitation: After the reaction is complete, cooling the mixture and adding cold water can cause the product to precipitate.[5] The crude solid can then be collected by filtration and further purified by recrystallization.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used, though it is a more labor-intensive method. The choice of eluent will depend on the specific polarity of your compound.

Data on Reaction Condition Optimization

The selection of catalyst, solvent, and temperature is critical for maximizing yield and minimizing reaction time. The following tables summarize data from various studies.

Table 1: Effect of Catalyst on Reaction Yield (Solvent-free, Room Temperature)

EntryCatalyst (mol%)Yield (%)
1None25
2L-proline (10)68
3p-TSA (10)82
4CAN (10) 94
5InCl₃ (10)75
6Sc(OTf)₃ (10)88

Data adapted from a study on Hantzsch synthesis using 5-bromothiophene-2-carboxaldehyde. CAN (Ceric Ammonium Nitrate) was found to be most effective.[10]

Table 2: Effect of Solvent on a Catalyst-Free Hantzsch Reaction (Reaction of Benzaldehyde, Ethyl Acetoacetate, NH₄HCO₃ at 70-75°C)

EntrySolventTime (h)Yield (%)
1EtOH1072
2CH₃CN1065
3THF1245
4Toluene1238
5H₂O 6 92
6Solvent-free585

Data from a study demonstrating the high efficiency of water as a green solvent for this synthesis.[12]

Table 3: Effect of Temperature on a Catalyst-Free Reaction in Water

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.1535
2501071
370-75 6 92
4100 (reflux)693

The study shows that 70-75°C provides an excellent balance of reaction time and yield, avoiding the need for reflux.[12]

Experimental Protocols

General Experimental Protocol for the Synthesis of Quinolinyl-1,4-Dihydropyridines

This protocol is a generalized procedure based on common methodologies reported in the literature.[1][5][12]

Experimental_Workflow cluster_reagents 1. Reagent Combination cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Reagents Combine: - Quinoline-3-carbaldehyde (1 mmol) - β-dicarbonyl compound (2 mmol) - Ammonium acetate (1.5 mmol) - Solvent (e.g., Ethanol or Water, 5-10 mL) Heat Heat the mixture with stirring. (e.g., Reflux or 70-75°C) Reagents->Heat Monitor Monitor reaction progress using TLC. Heat->Monitor Cool Cool reaction mixture to room temperature. Monitor->Cool Precipitate Add ice-cold water (20 mL) to precipitate the product. Cool->Precipitate Filter Collect the solid by vacuum filtration and wash with water. Precipitate->Filter Recrystallize Recrystallize the crude solid from a suitable solvent (e.g., 95% Ethanol). Filter->Recrystallize Dry Dry the purified product. Recrystallize->Dry End End Dry->End Characterization (NMR, IR, MS, m.p.)

Caption: A typical experimental workflow for synthesis and purification.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the substituted 2-chloroquinoline-3-carbaldehyde (e.g., 5 mmol), the appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol), and ammonium acetate (e.g., 7.5 mmol) in a suitable solvent such as ethanol (25 mL) or water.[1][12]

  • Reaction Execution: Heat the mixture under reflux with stirring for the required time (typically 4-10 hours).[1][12] The reaction progress should be monitored by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. If the product does not precipitate on its own, pour the mixture into ice-cold water to induce precipitation.[5]

  • Purification: Collect the resulting solid by vacuum filtration. Wash the crude product with water and then recrystallize it from an appropriate solvent (95% ethanol is common) to yield the pure quinolinyl-1,4-dihydropyridine.[1][5]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR, IR spectroscopy, mass spectrometry, and melting point analysis.

References

Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Doebner reaction?

A1: The Doebner reaction, while versatile for synthesizing quinoline-4-carboxylic acids, can be prone to several side reactions leading to impurities. The most frequently encountered byproducts include:

  • Imine Reduction Products: An intermediate imine, formed from the condensation of the aniline and aldehyde, can be reduced, leading to a saturated amine byproduct instead of participating in the quinoline ring formation.

  • Decarboxylated Byproducts: The desired quinoline-4-carboxylic acid product can undergo decarboxylation, especially at elevated temperatures, resulting in a quinoline derivative without the carboxylic acid group.

  • Pyrrolidine Derivatives: When using certain substituted anilines, such as 2-chloro-5-aminopyridine, an intramolecular cyclization can occur on the pyridine ring's nitrogen instead of the benzene ring, leading to the formation of a pyrrolidine derivative.[1]

  • Polymeric or Tar-like Byproducts: Like many acid-catalyzed condensation reactions, the Doebner reaction can produce complex, high-molecular-weight tars, which can complicate purification and lower the yield of the desired product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Doebner reaction.

Problem 1: Low yield of the desired quinoline-4-carboxylic acid and formation of a significant amount of a reduced amine byproduct.

  • Cause: This issue often arises from the reduction of the imine intermediate. In a "hydrogen-transfer" mechanism, the dihydroquinoline intermediate can reduce the imine, leading to the byproduct and diminishing the yield of the oxidized quinoline product.[2][3] This is particularly problematic when using anilines with electron-withdrawing groups, which are known to give lower yields in the conventional Doebner reaction.[2]

  • Solution:

    • Adjust Reactant Stoichiometry: Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid can favor the desired reaction pathway. A study demonstrated that increasing the equivalents of aniline and benzaldehyde improved the yield significantly by providing a sufficient amount of the imine to act as a hydrogen acceptor for the aromatization of the dihydroquinoline.[2][3]

    • Slow Addition of Pyruvic Acid: Adding the pyruvic acid solution dropwise to the reaction mixture at an elevated temperature can suppress its decomposition and the formation of impurities, leading to a higher yield of the desired product.[3]

Problem 2: The final product is the decarboxylated quinoline instead of the expected quinoline-4-carboxylic acid.

  • Cause: Decarboxylation is a common side reaction for quinoline-4-carboxylic acids, which is often promoted by high temperatures and the presence of a basic catalyst.[4]

  • Solution:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of decarboxylation. Optimization studies on the related Knoevenagel-Doebner reaction have shown that lower temperatures (e.g., 90°C instead of 120°C) minimize the formation of the decarboxylated vinylphenol byproduct.[4]

    • Catalyst Control: The amount of base catalyst can influence the extent of decarboxylation. Using a minimal effective amount of catalyst can help to suppress this side reaction.[4]

Problem 3: Formation of a pyrrolidine derivative instead of the quinoline when using a substituted aminopyridine.

  • Cause: With substrates like 2-chloro-5-aminopyridine, the nitrogen atom of the pyridine ring is a more active nucleophile than the carbon atom of the benzene ring. This leads to an alternative cyclization pathway, resulting in a pyrrolidine ring.[1]

  • Solution:

    • Substrate Modification: If possible, protecting the pyridine nitrogen or using an alternative isomer of the aminopyridine might prevent this side reaction.

    • Alternative Synthesis Route: For these specific substrates, the Doebner reaction may not be the most suitable method. Exploring other quinoline synthesis methods that favor C-C bond formation on the benzene ring might be necessary.

Problem 4: The reaction mixture turns into a dark, tarry mess with a very low yield of the desired product.

  • Cause: Acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl compounds is a common cause of tar formation in Doebner and Doebner-Miller reactions.[5] This is often exacerbated by high temperatures and high concentrations of strong acids.

  • Solution:

    • Use of a Two-Phase System: For the related Doebner-Miller reaction, employing a two-phase solvent system (e.g., an aqueous acid phase and an organic phase) can sequester the carbonyl compound in the organic phase, reducing its polymerization and increasing the yield of the quinoline product.

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Catalyst Choice: While strong Brønsted acids are often used, exploring milder Lewis acids like tin tetrachloride or scandium(III) triflate might reduce tar formation.[5]

Quantitative Data on Byproduct Prevention

The following table summarizes the effect of various reaction parameters on the yield of the desired quinoline product and the formation of the reduced imine byproduct in a Doebner hydrogen-transfer reaction.

EntryAniline (equiv)Aldehyde (equiv)Pyruvic Acid (equiv)Acid Catalyst (equiv)SolventTemperature (°C)Yield of Quinoline-4-carboxylic Acid (%)Yield of Reduced Byproduct (%)
11.01.01.0BF3·THF (1.0)MeCN65Moderate (1:1 ratio with byproduct)Moderate
21.82.01.0BF3·THF (1.0)MeCN6584Significantly Reduced
31.82.01.0 (dropwise)BF3·THF (0.5)MeCN6586Significantly Reduced
41.051.01.0-EtOHreflux15Not reported
51.01.01.0H2NSO3H (0.5)H2O100LowNot reported

Data adapted from a study on the Doebner hydrogen-transfer reaction.[2][3]

Experimental Protocols

Optimized Protocol for the Doebner Hydrogen-Transfer Reaction to Minimize Imine Reduction Byproduct [2][3]

This protocol is designed for the synthesis of quinoline-4-carboxylic acids from anilines, particularly those with electron-withdrawing groups, while minimizing the formation of the reduced imine byproduct.

Materials:

  • Aniline derivative (1.8 equiv)

  • Aldehyde derivative (2.0 equiv)

  • Pyruvic acid (1.0 equiv)

  • BF3·THF (0.5 - 1.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline (1.8 equiv) and aldehyde (2.0 equiv) in acetonitrile, add BF3·THF (0.5-1.0 equiv) at room temperature.

  • Heat the reaction mixture to 65°C and stir for 1 hour.

  • Prepare a solution of pyruvic acid (1.0 equiv) in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of time while maintaining the temperature at 65°C.

  • Continue stirring the reaction mixture at 65°C for 20 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Perform a standard aqueous work-up. This may involve dilution with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.[6]

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow cluster_byproducts Byproduct Type cluster_solutions Potential Solutions start Identify Primary Byproduct imine_reduction Imine Reduction Product start->imine_reduction decarboxylation Decarboxylated Product start->decarboxylation pyrrolidine Pyrrolidine Derivative start->pyrrolidine tar Tar/Polymer start->tar adjust_stoichiometry Adjust Reactant Stoichiometry imine_reduction->adjust_stoichiometry slow_addition Slowly Add Pyruvic Acid imine_reduction->slow_addition lower_temp Lower Reaction Temperature decarboxylation->lower_temp control_catalyst Control Catalyst Amount decarboxylation->control_catalyst modify_substrate Modify Substrate/Choose Alternative Route pyrrolidine->modify_substrate tar->lower_temp two_phase Use Two-Phase System tar->two_phase mild_catalyst Use Milder Catalyst tar->mild_catalyst

Caption: A flowchart to guide troubleshooting based on the identified byproduct.

Signaling Pathway of Byproduct Formation

ByproductPathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts aniline Aniline imine Imine aniline->imine aldehyde Aldehyde aldehyde->imine pyruvic_acid Pyruvic Acid dihydroquinoline Dihydroquinoline -4-carboxylic Acid pyruvic_acid->dihydroquinoline imine->dihydroquinoline reduced_imine Reduced Imine (Byproduct) quinoline Desired Quinoline -4-carboxylic Acid dihydroquinoline->quinoline Oxidation dihydroquinoline->reduced_imine Hydrogen Transfer to Imine decarboxylated Decarboxylated Quinoline (Byproduct) quinoline->decarboxylated Heat/ Base

References

Technical Support Center: Scaling Up the Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde and its subsequent use in library production.

Experimental Protocols and Data

Synthesis of this compound

The primary and most widely employed method for synthesizing this compound involves the reaction of 2-chloroquinoline-3-carbaldehyde with an azide source.[1] Below are detailed protocols and a summary of reported yields under various conditions.

Detailed Methodology:

A common laboratory-scale procedure involves dissolving 2-chloroquinoline-3-carbaldehyde in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of sodium azide.[1] The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product can then be isolated by precipitation with water and subsequent filtration and washing.

Quantitative Data Summary:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-chloroquinoline-3-carbaldehydeSodium Azide, Acetic AcidDMSO40381-85[2]
2-chloroquinoline-3-carbaldehydeSodium Azide, p-Toluenesulfonic acidEthanolReflux2~85[3]
2-chloroquinoline-3-carbaldehydeAzidotrimethylsilane (TMSN3)MethanolRoom TempNot SpecifiedGood to Excellent[4]
Substituted 2-chloroquinoline-3-carbaldehydesSodium AzideAcetic AcidNot SpecifiedNot SpecifiedNot Specified[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: The reaction is sluggish or incomplete, even after extended reaction times. What are the possible causes and solutions?

  • Cause: Insufficient temperature.

    • Solution: While the reaction can proceed at 40°C, increasing the temperature to 60-80°C may be necessary to drive the reaction to completion, especially at a larger scale.[6] Always monitor for potential side reactions when increasing the temperature.

  • Cause: Poor quality of sodium azide.

    • Solution: Ensure the sodium azide is dry and has been stored properly. The presence of moisture can affect its reactivity.

  • Cause: Inefficient mixing.

    • Solution: On a larger scale, mechanical stirring is crucial to ensure proper mixing of the reactants. Inadequate stirring can lead to localized concentration gradients and incomplete reactions.

Q2: The isolated product is impure, showing multiple spots on TLC. How can I improve the purity?

  • Cause: Formation of side products.

    • Solution: The primary side products can arise from incomplete reaction or degradation. Careful control of reaction temperature and time is crucial. Overheating can lead to decomposition.

  • Cause: Inefficient work-up.

    • Solution: Ensure the product is thoroughly washed with water to remove any residual salts and solvent. Recrystallization from a suitable solvent system, such as ethanol-DMF, can significantly improve purity.[3]

Q3: I am scaling up the reaction and concerned about safety, particularly with sodium azide. What precautions should I take?

  • Cause: Sodium azide is a hazardous reagent.

    • Solution:

      • Handling: Always handle sodium azide with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

      • Quenching: After the reaction is complete, any excess sodium azide must be safely quenched. This can be achieved by the careful addition of a sodium nitrite solution, followed by acidification.

      • Heavy Metals: Avoid contact of sodium azide with heavy metals, as this can form explosive heavy metal azides. Use equipment free of exposed heavy metals.

      • Scale-Up Considerations: When scaling up, be mindful of the exothermic nature of the reaction. Ensure adequate cooling capacity and monitor the internal temperature closely. Consider adding the sodium azide portion-wise to control the exotherm.

Q4: The yield of my reaction is lower than expected. How can I optimize it?

  • Cause: Suboptimal reaction conditions.

    • Solution: Systematically vary the reaction parameters, such as solvent, temperature, and reaction time, to find the optimal conditions for your specific setup. The use of p-toluenesulfonic acid as a catalyst in ethanol has been reported to give high yields.[7]

  • Cause: Product loss during work-up.

    • Solution: Minimize the loss of product during filtration and washing. Ensure the wash solvent is cold to reduce the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and well-established route is the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a polar aprotic solvent like DMSO or DMF.[1]

Q2: Can this synthesis be performed under "green" conditions?

Yes, research has explored greener alternatives. For instance, using ionic liquids as both the solvent and azide source or employing azidotrimethylsilane (TMSN3) in methanol are considered more environmentally friendly approaches.[4]

Q3: How can I use this compound for library production?

The aldehyde functional group is a versatile handle for various chemical transformations. It can readily undergo condensation reactions with amines to form Schiff bases, participate in multicomponent reactions (like the Ugi or Biginelli-type reactions), and be used as a building block for the synthesis of more complex heterocyclic systems.[8]

Q4: What are some examples of libraries that can be generated from this scaffold?

Libraries of pyrimidyl derivatives, 1,2,4,5-tetrasubstituted imidazoles, and various other fused heterocyclic systems have been successfully synthesized from this compound.[8]

Q5: What analytical techniques are used to characterize the final product?

The structure and purity of this compound and its derivatives are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[9]

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Chloroquinoline-3-carbaldehyde reagents Add Sodium Azide & Solvent (e.g., DMSO) start->reagents reaction Stir at Controlled Temperature (e.g., 40-80 °C) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Precipitate with Water & Filter monitoring->workup Reaction Complete purification Wash with Water & Dry workup->purification product Product: This compound purification->product Library_Production_Workflow cluster_library Library Production from this compound cluster_reactions Parallel Reactions start Start: This compound condensation Condensation (e.g., with Amines) start->condensation mcr Multicomponent Reaction (e.g., Ugi, Biginelli) start->mcr cyclization Cyclization (e.g., with active methylene compounds) start->cyclization purification Parallel Purification (e.g., Preparative HPLC) condensation->purification mcr->purification cyclization->purification characterization Library Characterization (e.g., LC-MS, NMR) purification->characterization library Compound Library characterization->library Logical_Relationship cluster_logic Key Relationships in Synthesis and Derivatization precursor 2-Chloroquinoline-3-carbaldehyde (Starting Material) core_scaffold This compound (Key Intermediate) precursor->core_scaffold reacts with azide_source Azide Source (e.g., NaN3, TMSN3) azide_source->core_scaffold provides azide for final_library Diverse Compound Library core_scaffold->final_library is a precursor for building_blocks Diverse Building Blocks (Amines, Ketones, Isocyanides, etc.) building_blocks->final_library provides diversity for reaction_type Reaction Type (Condensation, MCR, Cyclization) reaction_type->final_library enables synthesis of

References

Technical Support Center: Structural Elucidation of Complex Tetrazoloquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural characterization of complex tetrazoloquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis yielded a tetrazoloquinoline product, but I am unsure of the exact isomer. What are the most common isomeric challenges?

A1: The primary challenge in the synthesis of tetrazoloquinolines is the potential for forming multiple regioisomers. The two most common issues are:

  • Annulation Isomerism: Depending on the synthetic route, cyclization can result in the formation of either the linear tetrazolo[1,5-a]quinoline or the angular tetrazolo[4,5-a]quinoline skeleton.

  • Substitution Isomerism on the Tetrazole Ring: If the synthesis involves alkylation or arylation of a tetrazole precursor, substitution can occur on either the N-1 or N-2 position of the tetrazole ring, leading to distinct isomers. Unambiguous characterization is critical as these isomers can have different biological activities and physicochemical properties.

Q2: How can I definitively distinguish between N-1 and N-2 substituted tetrazoloquinoline isomers using NMR?

A2: A combination of 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), is the most reliable method. A key diagnostic is the chemical shift of the quaternary carbon of the tetrazole ring (let's denote it C-5, the carbon common to both rings). In 2,5-disubstituted tetrazoles, the C-5 signal is significantly deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomer[1].

Additionally, long-range proton-carbon correlations can provide clear evidence. For a substituent attached to the tetrazole nitrogen (e.g., an N-CH₂-R group):

  • N-1 Isomer: You should observe an HMBC correlation from the methylene protons (-CH₂-) to the quinoline carbon at the ring junction (C-9a in the tetrazolo[1,5-a]quinoline system).

  • N-2 Isomer: You will instead see an HMBC correlation from the methylene protons (-CH₂-) to the tetrazole quaternary carbon (C-5)[2].

Q3: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. What can I do?

A3: Crowding in the aromatic region (typically 7.0-9.0 ppm) is common for these fused heterocyclic systems. To resolve this, you should:

  • Use a high-field NMR spectrometer (≥500 MHz) to achieve better signal dispersion.

  • Run a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are spin-coupled (i.e., adjacent to each other on the quinoline ring).

  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify protons that are close in space. This is particularly useful for confirming assignments and identifying the position of substituents, as a substituent's protons will show NOE correlations to nearby protons on the quinoline ring.

  • Vary the solvent. Changing from a common solvent like CDCl₃ to DMSO-d₆ or acetone-d₆ can alter the chemical shifts of protons, sometimes resolving overlapping signals[3]. The chemical shifts of quinoline protons can also be concentration-dependent, so acquiring spectra at different concentrations may help resolve ambiguities[4].

Q4: What are the characteristic fragmentation patterns for tetrazoloquinolines in mass spectrometry?

A4: In Electron Impact Mass Spectrometry (EI-MS), the fragmentation of 5-substituted tetrazoles often proceeds through two main pathways:

  • Loss of a Nitrogen Molecule (N₂): This is a very common fragmentation for tetrazoles, resulting in a fragment with a mass of [M - 28]⁺.

  • Loss of Hydrazoic Acid (HN₃) or an Azide Radical (N₃): This pathway leads to fragments of [M - 43]⁺ or [M - 42]⁺ respectively[5].

For quinoline structures, fragmentation often involves the cleavage of substituent groups or sequential loss of small neutral molecules like CO and HCN from the ring system[6]. The specific fragmentation pattern will be highly dependent on the substituents present on the molecule.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause(s) Recommended Solution(s)
Ambiguous Isomer Identification Insufficient resolution in 1D NMR; Overlapping signals prevent clear assignment of correlations.1. Perform 2D NMR: Run HMBC and NOESY experiments. Focus on key long-range correlations as outlined in FAQ #2.[2][7]2. ¹³C Chemical Shift Analysis: Compare the chemical shift of the tetrazole quaternary carbon. A downfield shift of ~9-12 ppm strongly suggests an N-2 substituted isomer.[1]3. ¹⁵N HMBC: If available, a ¹H-¹⁵N HMBC can definitively show the connectivity between a proton on a substituent and the nitrogen atom it is bonded to.
Poor Signal-to-Noise Ratio Low sample concentration; Insufficient number of scans; Sample contains paramagnetic impurities.1. Increase Concentration: Ensure your sample is sufficiently concentrated in the NMR tube.2. Increase Scans: Double or quadruple the number of scans (NS) for the experiment.3. Purification: Repurify the sample using column chromatography or recrystallization to remove paramagnetic metals.
Broad or Distorted Peaks Unresolved couplings; Chemical exchange (e.g., proton exchange of an acidic proton); Sample aggregation at high concentration.1. Resolution Enhancement: Apply a window function (e.g., Gaussian multiplication) during processing.2. Variable Temperature (VT) NMR: Acquire spectra at different temperatures to see if exchange-broadened peaks sharpen.3. Dilute the Sample: Acquire a spectrum at a lower concentration to check for aggregation effects.[4]
Mass Spectrometry Issues
Problem Possible Cause(s) Recommended Solution(s)
Molecular Ion (M⁺) is Weak or Absent The molecular ion is unstable and fragments immediately upon ionization (common in EI-MS).1. Use a Softer Ionization Technique: Switch from Electron Impact (EI) to Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate the protonated molecule [M+H]⁺, which is often more stable.[5]2. Analyze Fragment Ions: Carefully analyze the high-mass fragment ions. Look for characteristic neutral losses like N₂ (28 Da) or HN₃ (43 Da) to deduce the molecular weight.[5]
Complex Fragmentation Pattern Multiple fragmentation pathways are occurring, making interpretation difficult.1. MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion (or a prominent fragment ion) to establish its fragmentation pathway.2. High-Resolution MS (HRMS): Use HRMS to obtain the exact mass of each fragment. This allows you to determine the elemental composition of each fragment, which is crucial for proposing correct fragmentation mechanisms.
X-Ray Crystallography Issues
Problem Possible Cause(s) Recommended Solution(s)
Unable to Grow Single Crystals Compound is an oil or amorphous solid; Poor solvent choice; Rapid crystallization leading to small, poorly-formed crystals.1. Screen Multiple Solvents: Test a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol).[8]2. Slow Evaporation: Prepare a nearly saturated solution, cover it with a cap or foil with a few small holes, and let the solvent evaporate slowly over several days in a vibration-free area.[9][10]3. Vapor Diffusion: Place a small vial with your compound dissolved in a solvent inside a larger sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.[9]
Crystals Decompose Upon Removal from Mother Liquor The crystal lattice incorporates volatile solvent molecules. When removed, the solvent evaporates, causing the crystal structure to collapse.1. Immediate Mounting: Do not let the crystals dry. Quickly separate a crystal from the mother liquor and immediately coat it in a cryoprotectant oil (e.g., Paratone-N).2. Cryo-cooling: Mount the oil-coated crystal on the diffractometer and flash-cool it in the nitrogen stream. This traps the solvent in the lattice and prevents decomposition.

Quantitative Data Summary

The following table summarizes representative NMR chemical shift data for a substituted tetrazolo[1,5-a]quinoline derivative. Note that actual shifts will vary based on substitution and solvent.

Table 1: Representative ¹H and ¹³C NMR Data for a 7-Methyltetrazolo[1,5-a]quinoline Derivative in DMSO-d₆ [3]

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity / Coupling
4-CH=N-8.59s
5~147.5--
5a~123.5--
6~128.88.16s
7-CH₃21.72.65s
7~136.7--
8~128.37.85d, J = 8.5 Hz
9~131.38.53d, J = 8.5 Hz
9a~126.3--

Experimental Protocols

Protocol 1: Distinguishing N-1 vs. N-2 Isomers using HMBC
  • Sample Preparation: Prepare a concentrated solution (10-20 mg) of the purified isomeric mixture or isolated isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

    • Set up a gradient-selected HMBC (gHMBC) experiment.

    • Optimize the long-range coupling constant (J_XH) for 2-3 bond correlations. A standard value is 8 Hz.

  • Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the signal for the protons on the alkyl group attached to the tetrazole nitrogen (e.g., N-CH₂-R).

    • Trace this proton frequency along the F2 axis and look for correlations in the F1 (carbon) dimension.

    • For the N-1 isomer: Expect a key correlation to the quinoline bridgehead carbon (C-9a).

    • For the N-2 isomer: Expect a key correlation to the tetrazole quaternary carbon (C-5).

    • Also, analyze the chemical shift of the C-5 carbon itself. A value significantly higher than its isomer (~9-12 ppm downfield) is indicative of the N-2 substitution pattern[1].

Protocol 2: Growing Single Crystals by Slow Evaporation
  • Purification: Ensure the compound is of the highest possible purity. Impurities can significantly inhibit crystal growth.

  • Solvent Selection: In a small vial, dissolve ~5-10 mg of the compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or acetonitrile).

  • Induce Saturation: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

  • Clarify Solution: Add a few drops of the "good" solvent back into the vial until the solution becomes clear again. This creates a nearly saturated solution.

  • Evaporation: Cover the vial with parafilm or aluminum foil. Pierce 1-3 small holes in the covering with a needle.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., in a cabinet or a beaker filled with sand) and leave it undisturbed for several days to weeks. Crystals should form as the solvent slowly evaporates.

Visualizations

Workflow for Isomer Elucidation

G cluster_synthesis Synthesis & Initial Analysis cluster_troubleshoot Troubleshooting & Elucidation cluster_final Final Confirmation start Synthesized Product (Potential Isomer Mixture) lcms LC-MS Analysis start->lcms Purity Check nmr1d 1D NMR (¹H, ¹³C) start->nmr1d Initial Assessment isomers_detected Isomers Detected or Structure Ambiguous? lcms->isomers_detected nmr1d->isomers_detected nmr2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) isomers_detected->nmr2d Yes structure_solved Structure Solved isomers_detected->structure_solved No hmbc_analysis Analyze Key HMBC Correlations (N-CH₂ to C-5 vs C-9a) nmr2d->hmbc_analysis c13_analysis Analyze C-5 Chemical Shift (Δδ ≈ 9-12 ppm?) nmr2d->c13_analysis noesy_analysis Analyze NOESY for Substituent Placement nmr2d->noesy_analysis hmbc_analysis->structure_solved c13_analysis->structure_solved noesy_analysis->structure_solved crystal X-Ray Crystallography (If Possible) structure_solved->crystal Confirmation Needed final_structure Unambiguous Structure crystal->final_structure

Caption: Workflow for the structural elucidation of tetrazoloquinoline isomers.

Logical Relationship for Distinguishing N-1 vs. N-2 Isomers

G cluster_exp Experimental Data cluster_obs Key Observations cluster_conc Conclusion hmbc HMBC Spectrum obs1 Correlation from N-CH₂ protons to C-9a hmbc->obs1 obs2 Correlation from N-CH₂ protons to C-5 hmbc->obs2 c13 ¹³C NMR Spectrum obs3 C-5 chemical shift is 'normal' (e.g., ~147 ppm) c13->obs3 obs4 C-5 chemical shift is 'deshielded' (e.g., ~158 ppm) c13->obs4 conc1 N-1 Substituted Isomer obs1->conc1 conc2 N-2 Substituted Isomer obs2->conc2 obs3->conc1 obs4->conc2

Caption: Decision logic for identifying N-1 vs. N-2 tetrazoloquinoline isomers.

References

Troubleshooting low bioactivity in newly synthesized tetrazoloquinoline analogues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with newly synthesized tetrazoloquinoline analogues that exhibit low bioactivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My newly synthesized tetrazoloquinoline analogue shows lower than expected bioactivity in my primary screen. What are the potential causes?

Low bioactivity can stem from several factors, ranging from the compound itself to the experimental setup. A logical troubleshooting workflow can help pinpoint the issue.

  • Compound-Related Issues:

    • Purity: Impurities from the synthesis can interfere with the assay or even have an opposing biological effect.[1][2][3] It is crucial to ensure high purity of the compound.

    • Solubility: Poor solubility of the analogue in the assay buffer can lead to a lower effective concentration at the target site.[4][5] Tetrazoloquinoline derivatives, being heterocyclic aromatic compounds, may have limited aqueous solubility.

    • Stability: The compound may be degrading in the assay buffer or under the experimental conditions (e.g., temperature, light exposure).[6][7][8]

    • Structural Integrity: Ensure the final synthesized structure is correct and has not undergone unexpected rearrangements.

  • Assay-Related Issues:

    • Assay Conditions: Suboptimal assay conditions (e.g., pH, temperature, incubation time) can affect the biological target's activity or the compound's interaction with it.[9][10][11]

    • Cell-Based Assay Issues: In cell-based assays, factors like cell density, passage number, and overall cell health can significantly impact results.[9]

    • Off-Target Effects: The compound might be hitting other targets that mask or counteract the desired effect. Kinase inhibitors, a potential class for these analogues, are known for off-target effects.[12][13][14][15]

  • Target-Related Issues:

    • Target Engagement: The compound may not be reaching and binding to its intended biological target within the cell.[16][17][18][19][20]

Below is a troubleshooting workflow to systematically address these potential issues.

TroubleshootingWorkflow cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks cluster_target Target-Related Checks start Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity & Properties start->compound_check Start Troubleshooting purity Purity Analysis (LC-MS, NMR) compound_check->purity solubility Solubility Test compound_check->solubility stability Stability Assay compound_check->stability assay_check Step 2: Evaluate Assay Parameters conditions Optimize Assay Conditions (pH, temp, time) assay_check->conditions cell_health Check Cell Viability & Density assay_check->cell_health controls Review Positive/Negative Controls assay_check->controls target_check Step 3: Confirm Target Engagement engagement Target Engagement Assay target_check->engagement off_target Off-Target Profiling target_check->off_target conclusion Identify Root Cause & Optimize purity->assay_check If pure solubility->assay_check If soluble stability->assay_check If stable conditions->target_check If optimal cell_health->target_check If healthy controls->target_check If valid engagement->conclusion Analyze results off_target->conclusion Analyze results

Figure 1: Troubleshooting workflow for low bioactivity.

Question 2: How can I determine if the low bioactivity is due to poor compound solubility?

Poor solubility is a common issue with heterocyclic compounds.[4] You can assess the solubility of your tetrazoloquinoline analogue in your assay buffer using several methods:

  • Visual Inspection: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the final assay concentration in the aqueous buffer. Visually inspect for any precipitation or cloudiness.

  • Nephelometry: This technique measures the amount of light scattered by suspended particles and can provide a quantitative measure of solubility.

  • LC-MS Analysis of Supernatant: After attempting to dissolve the compound in the assay buffer and centrifuging to pellet any undissolved material, analyze the supernatant by LC-MS to determine the actual concentration of the dissolved compound.

Table 1: Strategies to Improve Compound Solubility

StrategyDescription
Co-solvents Add a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the assay buffer. Note that high concentrations of organic solvents can affect protein function and cell viability.
pH Adjustment If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.
Use of Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds, but their compatibility with the assay must be verified.
Structural Modification In subsequent synthesis efforts, consider adding polar functional groups to the tetrazoloquinoline scaffold to enhance aqueous solubility.[21][22][23]

Question 3: My compound appears to be cytotoxic to the cells in my assay, which might be masking the desired bioactivity. How can I confirm this and interpret the results?

Unintended cytotoxicity can lead to misleading results in cell-based assays.[24][25] It is important to differentiate between general cytotoxicity and a specific, targeted effect.

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT or CellTox™ Green assay, to determine the concentration at which your compound becomes toxic to the cells.

  • Multiplexing Assays: Whenever possible, multiplex your primary bioactivity assay with a cytotoxicity assay. This allows you to simultaneously measure the desired biological effect and cell viability, helping to distinguish true activity from toxicity-induced artifacts.[26][27]

Table 2: Interpreting Combined Bioactivity and Cytotoxicity Data

Bioactivity ResultCytotoxicity ResultInterpretation
LowHighThe compound is likely cytotoxic at the tested concentrations, and this is masking any potential specific bioactivity.
HighHighThe observed "activity" may be an artifact of cell death. Further investigation is needed to determine if the effect is specific.
HighLowThe compound exhibits the desired bioactivity without causing significant cytotoxicity at the effective concentration. This is the desired outcome.
LowLowThe compound is not cytotoxic at the tested concentrations but also lacks the desired bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for screening new tetrazoloquinoline analogues?

A common starting concentration range for primary screening is 1-10 µM. However, this can be adjusted based on the predicted potency of the compound and its solubility.

Q2: How pure do my compounds need to be for initial bioactivity screening?

For initial screening, a purity of >95% is generally recommended.[1][3][28] If a compound shows promising activity, it should be re-synthesized and purified to >98% for further characterization to ensure the observed activity is not due to a potent impurity.[2]

Q3: My tetrazoloquinoline analogue is a potential kinase inhibitor. What should I be aware of?

Kinase inhibitors are known for having off-target effects, meaning they can inhibit other kinases in addition to the intended target.[12][13][14] This can lead to unexpected biological responses or toxicity. If you suspect your compound is a kinase inhibitor, it is advisable to perform a kinase panel screen to assess its selectivity.

Q4: What are the PI3K/Akt and MAPK signaling pathways, and why are they relevant for my tetrazoloquinoline analogues?

The PI3K/Akt and MAPK pathways are crucial signaling cascades that regulate many cellular processes, including cell growth, proliferation, survival, and inflammation. Many anticancer and anti-inflammatory drugs target components of these pathways. Given that quinoline derivatives have shown activity in these areas, it is plausible that your tetrazoloquinoline analogues may modulate one or both of these pathways.[29][30]

Below are simplified diagrams of these pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Figure 2: Simplified PI3K/Akt signaling pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellularResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellularResponse Regulates

Figure 3: Simplified MAPK signaling pathway.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of your tetrazoloquinoline analogues.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of your compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of your compounds against a specific enzyme.

  • Reagent Preparation: Prepare the enzyme, substrate, and your tetrazoloquinoline analogue in a suitable assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of your compound. Allow to pre-incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor Reaction: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Protocol 3: Receptor-Ligand Binding Assay (Competitive)

This protocol is for determining if your compound can displace a known radiolabeled ligand from its receptor.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of your unlabeled tetrazoloquinoline analogue.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Filter the contents of the plate and wash to separate the bound from the free radiolabeled ligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of your compound to determine the Ki (inhibitory constant).

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Tetrazolo[1,5-a]quinoline Derivatives and Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers have turned their attention to a promising class of heterocyclic compounds: tetrazolo[1,5-a]quinoline derivatives. This guide provides a comprehensive comparison of the antimicrobial activity of these synthetic compounds with ampicillin, a widely used β-lactam antibiotic. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of various tetrazolo[1,5-a]quinoline derivatives has been evaluated against a panel of pathogenic bacteria and compared with the standard antibiotic, ampicillin. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.

A study on a series of 4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a]quinoline derivatives demonstrated their potential as antibacterial agents. The MIC values of these compounds against both Gram-positive and Gram-negative bacteria were determined and compared to those of ampicillin.

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)
Tetrazolo[1,5-a]quinoline Derivative 5a 210200
Tetrazolo[1,5-a]quinoline Derivative 5b 190180
Tetrazolo[1,5-a]quinoline Derivative 5c 180170
Tetrazolo[1,5-a]quinoline Derivative 5d 220210
Tetrazolo[1,5-a]quinoline Derivative 5e 170160
Tetrazolo[1,5-a]quinoline Derivative 5f 200190
Ampicillin (Standard) 250250

Table 1: Minimum Inhibitory Concentration (MIC) of Tetrazolo[1,5-a]quinoline Derivatives and Ampicillin against Various Bacteria. The data indicates that several of the synthesized derivatives exhibit comparable or, in some cases, superior antimicrobial activity to ampicillin against the tested strains.

Experimental Protocols

The antimicrobial activity of the tetrazolo[1,5-a]quinoline derivatives and ampicillin was determined using the broth microdilution method, a standard laboratory procedure for assessing the susceptibility of bacteria to antimicrobial agents.

Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1] This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

The general steps for the broth microdilution method are as follows:

  • Preparation of Antimicrobial Solutions: Stock solutions of the tetrazolo[1,5-a]quinoline derivatives and ampicillin are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of each antimicrobial agent is prepared in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate. This creates a gradient of drug concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antimicrobial) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2][3][4]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solutions of Tetrazolo[1,5-a]quinoline derivatives and Ampicillin C Perform serial two-fold dilutions of compounds in 96-well plate with Mueller-Hinton Broth A->C B Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually assess for turbidity to determine the Minimum Inhibitory Concentration (MIC) E->F

Figure 1: Workflow for the Broth Microdilution Method.

Potential Mechanism of Action

While the precise signaling pathways affected by tetrazolo[1,5-a]quinoline derivatives are still under investigation, the antimicrobial action of quinoline-based compounds is generally attributed to the inhibition of key bacterial enzymes involved in DNA replication.[5]

Ampicillin's Mechanism of Action: Ampicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

Putative Mechanism of Tetrazolo[1,5-a]quinoline Derivatives: The antimicrobial activity of quinoline derivatives often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, the compounds can prevent the bacteria from replicating their DNA and ultimately lead to cell death. The fusion of the tetrazole ring to the quinoline scaffold is believed to enhance the biological activity of these molecules.[6]

Mechanism_of_Action cluster_quinoline Tetrazolo[1,5-a]quinoline Derivatives cluster_ampicillin Ampicillin Quinoline Tetrazolo[1,5-a]quinoline Derivative Gyrase DNA Gyrase / Topoisomerase IV Quinoline->Gyrase Inhibits DNA_Rep DNA Replication Inhibition Gyrase->DNA_Rep Blocks Cell_Death_Q Bacterial Cell Death DNA_Rep->Cell_Death_Q Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to & Inhibits Cell_Wall Cell Wall Synthesis Inhibition PBP->Cell_Wall Disrupts Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis

References

In Silico Molecular Docking of Tetrazoloquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which tetrazoloquinoline derivatives have emerged as a promising scaffold. Their diverse biological activities, including anticancer, antimicrobial, and antiviral effects, are often attributed to their ability to effectively bind to various biological targets. In silico molecular docking studies have become an indispensable tool in elucidating these interactions at a molecular level, providing valuable insights for rational drug design and lead optimization. This guide offers a comparative analysis of the molecular docking performance of various tetrazoloquinoline derivatives, supported by experimental data and detailed methodologies.

Comparative Docking Performance of Tetrazoloquinoline Derivatives

The following table summarizes the quantitative data from various in silico molecular docking studies, showcasing the binding affinities of different tetrazoloquinoline derivatives against a range of biological targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the target protein.

Derivative ClassTarget Protein (PDB ID)CompoundBinding Energy (kcal/mol)RMSD (Å)Biological Activity
Substituted TetrazoloquinazolineBreast Cancer Target (related to HER2) (1T46)Compound 6-6.99700.7798Anticancer[1]
Doxorubicin (Control)-8.77191.0645Anticancer[2]
Iodoquinazoline DerivativesVEGFR-2Compound 13e--Anticancer (IC50 = 0.90 µM)[3]
Compound 13d--Anticancer (IC50 = 1.00 µM)[3]
EGFRT790MCompound 13e--Anticancer (IC50 = 0.30 µM)[3]
Compound 7c--Anticancer (IC50 = 0.35 µM)[3]
Quinazoline-based Thiazole DerivativesEGFR Wild-typeCompound 4f--Anticancer (IC50 = 2.17 nM)[4]
EGFR L858R/T790MCompound 4f--Anticancer (IC50 = 2.81 nM)[4]
Benzimidazole-Tetrazole DerivativesCandida Sterol 14-α Demethylase (CYP51) (5TZ1)Compound e1-8.7430-Antifungal[5]
Fluconazole (Control)--Antifungal[5]

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow. Below is a detailed, synthesized protocol that reflects the common steps undertaken in these in silico experiments.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMM27, MMF94x) to correct any steric clashes and optimize the geometry.[1][6]

  • Ligand Preparation:

    • The 2D structures of the tetrazoloquinoline derivatives are drawn using chemical drawing software like ChemDraw.

    • These 2D structures are then converted to 3D and subjected to energy minimization using a force field to obtain a stable conformation.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.[1][7]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

    • The docking algorithm then explores various possible conformations and orientations of the ligand within the active site.

  • Analysis of Docking Results:

    • The results are analyzed based on the binding energy (or docking score) and the root-mean-square deviation (RMSD) of the docked poses.[2]

    • The pose with the lowest binding energy is generally considered the most favorable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizing Molecular Interactions and Pathways

To better understand the context of these molecular docking studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by many anticancer tetrazoloquinoline derivatives.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Retrieval, Cleaning, Energy Minimization) define_grid Define Grid Box (Active Site Identification) protein_prep->define_grid ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) run_docking Run Docking Simulation (Software: AutoDock, MOE, etc.) ligand_prep->run_docking define_grid->run_docking analyze_poses Analyze Docked Poses (Binding Energy, RMSD) run_docking->analyze_poses visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) analyze_poses->visualize

A generalized workflow for in silico molecular docking studies.

Many tetrazoloquinoline derivatives exhibit anticancer activity by targeting key components of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and a common target for these compounds.[8][9][10][11]

EGFR_signaling_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand EGF Ligand Ligand->EGFR Binds

The EGFR signaling pathway, a key target for anticancer drugs.

References

Structure-Activity Relationship of Tetrazolo[1,5-a]quinoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

Antimicrobial Activity

Derivatives of tetrazolo[1,5-a]quinoline have shown promising activity against a range of bacterial and fungal pathogens. The SAR primarily revolves around substitutions at the 4-position of the quinoline ring.

Key SAR Observations for Antimicrobial Activity:
  • 4-Amino Substituents: The introduction of an amino group at the 4-position is a key determinant of antibacterial activity. A series of 4-amino tetrazolo[1,5-a]quinolones have been synthesized and evaluated, with several compounds demonstrating high potency against Staphylococcus aureus and Escherichia coli.[1][2]

  • Nature of the 4-Amino Group: The nature of the substituent on the amino group significantly impacts the minimum inhibitory concentration (MIC). For instance, compounds bearing a piperidin-1-yl or piperazin-1-yl moiety at the 4-position have been reported to be highly active.[1]

  • Carbonitrile Moiety: The synthesis of tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives has also been explored. These compounds have exhibited moderate antibacterial and antifungal activities against a panel of human pathogenic microorganisms.[3]

Comparative Antimicrobial Activity Data
Compound IDR Group at 4-positionTest OrganismMIC (µg/mL)Reference
4a 7-methyl-5-(piperidin-1-yl)S. aureus< 6.25[Priya M. Madalageri et al., 2016][1]
E. coli< 6.25[Priya M. Madalageri et al., 2016][1]
4e 7-chloro-5-(piperidin-1-yl)S. aureus< 6.25[Priya M. Madalageri et al., 2016][1]
E. coli< 6.25[Priya M. Madalageri et al., 2016][1]
4j 7-nitro-5-(piperidin-1-yl)S. aureus< 6.25[Priya M. Madalageri et al., 2016][1]
E. coli< 6.25[Priya M. Madalageri et al., 2016][1]
4m 7-nitro-5-(piperazin-1-yl)S. aureus< 6.25[Priya M. Madalageri et al., 2016][1]
E. coli< 6.25[Priya M. Madalageri et al., 2016][1]
Standard CiprofloxacinS. aureus6.25[Priya M. Madalageri et al., 2016][1]
E. coli6.25[Priya M. Madalageri et al., 2016][1]

Anti-inflammatory Activity

Several tetrazolo[1,5-a]quinoline derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to the standard drug, indomethacin.[4] The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats.

Key SAR Observations for Anti-inflammatory Activity:
  • Heterocyclic Substituents at the 4-Position: The introduction of various heterocyclic moieties at the 4-position, such as pyrimidyl, arylidene, and thiazolidinone rings, has been shown to confer potent anti-inflammatory activity.[4][5]

  • Thiazolidinone Derivatives: A series of thiazolidinone-substituted quinoline derivatives have been synthesized, with some compounds exhibiting significant inhibition of inflammation.[5]

Comparative Anti-inflammatory Activity Data
Compound SeriesGeneral StructureMaximum Inhibition (%)Reference
Pyrimidyl Derivatives Tetrazolo[1,5-a]quinolin-4-yl-pyrimidylComparable to Indomethacin[Bekhita et al., 2004][4]
Arylidene Derivatives Tetrazolo[1,5-a]quinolin-4-yl-arylideneComparable to Indomethacin[Bekhita et al., 2004][4]
Thiazolidinone Derivatives Tetrazolo[1,5-a]quinolin-4-yl-thiazolidinone> 50%[El-Sayed et al., 2004][5]
Indomethacin Standard Drug~50-60%[Bekhita et al., 2004][4]

Anticancer Activity

The tetrazolo[1,5-a]quinoline scaffold has also been investigated for its anticancer potential, with derivatives showing cytotoxic effects against various cancer cell lines. The mechanism of action for some quinoline-based compounds involves the induction of apoptosis and inhibition of tubulin polymerization.[6]

Key SAR Observations for Anticancer Activity:
  • Substitutions on the Quinoline and Tetrazole Rings: Modifications on both the quinoline and the fused tetrazole ring can influence the cytotoxic activity. For instance, in a series of 5-styryltetrazolo[1,5-c]quinazolines, a bromine substituent at the 9-position was found to be crucial for significant cytotoxicity against MCF-7 and HeLa cell lines.[7]

  • Inhibition of Tubulin Polymerization: Some quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Comparative Anticancer Activity Data (IC₅₀ Values in µM)
Compound IDCell LineIC₅₀ (µM)Reference
9-bromo-5-styryltetrazolo[1,5-c]quinazoline (3a) MCF-78.5[Al-blewi et al., 2019][7]
HeLa10.2[Al-blewi et al., 2019][7]
9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline (3b) MCF-712.3[Al-blewi et al., 2019][7]
HeLa15.8[Al-blewi et al., 2019][7]
Melphalan (Standard) MCF-761[Al-blewi et al., 2019][7]
HeLa>100[Al-blewi et al., 2019][7]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all tetrazolo[1,5-a]quinoline derivatives are not fully elucidated, the mechanisms of action for structurally related quinoline compounds provide valuable insights.

Anti-inflammatory Signaling Pathway

Quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Tetrazolo_Quinoline Tetrazolo[1,5-a]quinoline Derivative Tetrazolo_Quinoline->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by tetrazolo[1,5-a]quinoline derivatives.

Anticancer Signaling Pathway: Induction of Apoptosis

A common mechanism of action for anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases.

Apoptosis_Induction Tetrazolo_Quinoline Tetrazolo[1,5-a]quinoline Derivative Mitochondrion Mitochondrion Tetrazolo_Quinoline->Mitochondrion Induces Stress Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation Caspase_9 Caspase_9 Apoptosome->Caspase_9 Activation Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: Induction of apoptosis via the intrinsic pathway by tetrazolo[1,5-a]quinoline derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: A loopful of the test organism is inoculated into nutrient broth and incubated at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The solidified agar plates are swabbed with the prepared inoculum.

  • Well Preparation and Sample Addition: Wells of 6 mm diameter are made in the agar using a sterile borer. A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) is determined by testing serial dilutions of the compounds.

Carrageenan-Induced Paw Edema Assay
  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a reference drug like indomethacin.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Tetrazolo[1,5-a]quinolines and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for more effective and safer anti-inflammatory agents, a series of novel tetrazolo[1,5-a]quinoline derivatives has demonstrated significant anti-inflammatory activity, with several compounds proving to be as potent as the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This guide provides a detailed comparison of the anti-inflammatory and ulcerogenic profiles of these compounds, supported by experimental data, to inform researchers and drug development professionals in the field.

The anti-inflammatory potential of newly synthesized tetrazolo[1,5-a]quinoline derivatives was rigorously evaluated against indomethacin, a potent but often side-effect-prone NSAID. The studies reveal that specific structural modifications to the tetrazolo[1,5-a]quinoline scaffold can yield compounds with comparable efficacy to indomethacin, highlighting a promising avenue for the development of new therapeutics.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of the tetrazolo[1,5-a]quinoline derivatives and indomethacin were assessed using the cotton pellet-induced granuloma bioassay in rats, a standard model for chronic inflammation. The efficacy is presented as the median effective dose (ED50), which is the dose required to produce 50% of the maximum anti-inflammatory effect.

CompoundChemical Name/StructureAnti-inflammatory Activity (ED50 in µmol)[1]
Indomethacin 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid9.28
Compound 63 Structure not available8.50
Compound 64 Structure not available9.84
Compound 65 Structure not availableData not available
Compound 66 Structure not availableData not available

Note: The specific structures for compounds 63, 64, 65, and 66 were not available in the reviewed literature. The data indicates that at least four of the synthesized tetrazolo[1,5-a]quinoline derivatives exhibited anti-inflammatory activity comparable to indomethacin.

Ulcerogenic Activity: A Comparative Overview

A significant drawback of many NSAIDs, including indomethacin, is their potential to cause gastric ulceration.[2] The ulcerogenic potential of the synthesized tetrazolo[1,5-a]quinoline derivatives was evaluated and compared to that of indomethacin. While specific quantitative data for the tetrazolo[1,5-a]quinolines from the primary study were not available in the reviewed literature, related studies on similar heterocyclic compounds have shown a significant reduction in ulcerogenic effects compared to indomethacin. For instance, in one study, indomethacin caused 100% ulceration in test animals, whereas some novel pyrazole derivatives showed 0-20% ulceration.[3] The primary study on tetrazolo[1,5-a]quinolines also concluded that the most active compounds possessed a good safety margin with minimal ulcerogenic effects.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the tetrazolo[1,5-a]quinoline derivatives and indomethacin.

Cotton Pellet-Induced Granuloma Assay (Anti-inflammatory Activity)

This in vivo model is used to evaluate the efficacy of anti-inflammatory drugs on chronic inflammation.

  • Animal Model: Male Wistar rats weighing 120-130 g are used.

  • Procedure:

    • Sterilized cotton pellets, each weighing approximately 50 mg, are implanted subcutaneously in the axilla region of the rats under light ether anesthesia.

    • The test compounds and the reference drug (indomethacin) are administered orally or intraperitoneally at various doses for a set period, typically 7 consecutive days, starting from the day of pellet implantation. A control group receives only the vehicle.

    • On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are dissected out.

    • The wet pellets are weighed, and then dried in an oven at 60°C until a constant weight is achieved.

    • The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

  • Data Analysis: The percentage of inhibition of granuloma formation for each treated group is calculated relative to the control group. The ED50 is then determined from the dose-response curve.

Ulcerogenic Effect Evaluation

This assay assesses the potential of a substance to induce gastric ulcers.

  • Animal Model: Male rats, fasted for 24 hours before the experiment but with free access to water, are used.

  • Procedure:

    • The test compounds and indomethacin are administered orally at doses used for the anti-inflammatory studies.

    • The animals are euthanized a few hours after drug administration (e.g., 6 hours).

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for the presence of ulcers or any signs of hemorrhage.

  • Data Analysis: The number and severity of ulcers are recorded. An ulcer index can be calculated based on the number and size of the lesions. The percentage of animals in each group showing ulceration is also reported.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for indomethacin involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The mechanism of the novel tetrazolo[1,5-a]quinolines is likely similar, targeting components of the inflammatory cascade.

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation Mediates Indomethacin Indomethacin / Tetrazoloquinolines Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Anti_Inflammatory_Assay_Workflow start Start: Animal Acclimatization pellet_implantation Cotton Pellet Implantation (Subcutaneous) start->pellet_implantation drug_administration Daily Drug Administration (7 days) - Tetrazoloquinolines - Indomethacin - Vehicle Control pellet_implantation->drug_administration euthanasia Euthanasia (Day 8) drug_administration->euthanasia dissection Granuloma Dissection euthanasia->dissection weighing Wet and Dry Weighing dissection->weighing analysis Data Analysis: - Calculate % Inhibition - Determine ED50 weighing->analysis end End: Comparative Efficacy Determined analysis->end

References

Comparative Analysis of the Cross-Reactivity of Tetrazolo[1,5-a]quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The tetrazolo[1,5-a]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the cross-reactivity of various tetrazolo[1,5-a]quinoline derivatives across key biological assays, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The data presented herein is compiled from multiple studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this versatile class of compounds.

Data Presentation: Comparative Biological Activity

Table 1: Antimicrobial Activity of 4-Amino Tetrazolo[1,5-a]quinoline Derivatives

The antimicrobial activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.

Compound IDR1R2R3S. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)A. alternata MIC (µg/mL)
4a CH3HPiperidine6.2512.52525
4e NO2HPiperidine6.256.2512.512.5
4f NO2HMorpholine12.56.2512.512.5
4g NO2HThiomorpholine12.56.2512.525
4j ClHPiperidine6.2512.52525
4m BrHPiperidine6.2512.52525
Ciprofloxacin ---3.126.25--
Amphotericin B -----12.512.5

Data synthesized from studies on 4-amino tetrazolo[1,5-a]quinolones.

Table 2: Anti-inflammatory Activity of Tetrazolo[1,5-a]quinoline Derivatives

The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is shown at a specific dose.

Compound SeriesDose (mg/kg)Edema Inhibition (%)Reference Drug (Inhibition %)
Pyrimidyl derivatives10045-68%Indomethacin (75%)
Arylidene derivatives10052-72%Indomethacin (75%)
Thiazolidinone derivatives10048-65%Indomethacin (75%)

This table presents a qualitative summary of findings from studies on different series of tetrazolo[1,5-a]quinoline derivatives.

Table 3: Anticancer Activity of N-(4-acetyl-4,5-dihydro-5-(tetrazolo[1,5-a]quinolin-4-yl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

The anticancer activity is presented as the concentration that inhibits 50% of cell growth (IC50) in µM. Lower values indicate higher potency.

Compound IDSubstitution at position 7HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4a H>100>100
4e Cl8.515.2
4i Br7.912.8
Doxorubicin -1.20.9

Data is based on studies of N-(4-acetyl-4,5-dihydro-5-(tetrazolo[1,5-a]quinolin-4-yl)-1,3,4-thiadiazol-2-yl)acetamide derivatives.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard procedures reported in the literature for the evaluation of tetrazolo[1,5-a]quinoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strains (Aspergillus niger, Alternaria alternata) are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compounds: The tetrazolo[1,5-a]quinoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrazolo[1,5-a]quinoline derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO or another suitable solvent is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing anticancer activity and the potential signaling pathways modulated by tetrazolo[1,5-a]quinoline derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compounds Add Tetrazolo[1,5-a]quinoline derivatives incubate_24h->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for MTT-based anticancer activity screening.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Tetrazoloquinolines Tetrazolo[1,5-a]quinolines Tetrazoloquinolines->EGFR Tetrazoloquinolines->RAF

Caption: Potential inhibition of EGFR and MAPK signaling pathways.

Tetrazolo[1,5-a]quinoline: A Promising Scaffold for Novel Drug Discovery Validated Against established Pharmacophores

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for developing new therapeutics is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the tetrazolo[1,5-a]quinoline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive validation of this scaffold by comparing its performance, supported by experimental data, against other well-established heterocyclic pharmacophores such as pyrazoles, triazoles, oxadiazoles, and thiazoles in the key therapeutic areas of anti-inflammatory and antimicrobial drug discovery.

Executive Summary

The tetrazolo[1,5-a]quinoline scaffold presents a unique combination of structural rigidity, synthetic accessibility, and diverse biological activity. This guide demonstrates that while established scaffolds like pyrazoles and triazoles show potent activity in specific areas, tetrazolo[1,5-a]quinoline derivatives exhibit a compelling profile, often with comparable or, in some instances, superior activity. This analysis is based on a compilation of publicly available experimental data, detailed experimental protocols for key biological assays, and a visual representation of synthetic pathways and experimental workflows.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the anti-inflammatory and antimicrobial activities of tetrazolo[1,5-a]quinoline derivatives against other prominent heterocyclic scaffolds. Due to variations in experimental conditions across different studies, a direct comparison of absolute values should be approached with caution. However, the presented data allows for a robust assessment of the potential of each scaffold.

Anti-inflammatory Activity

The anti-inflammatory potential of various scaffolds was primarily evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted acute inflammation assay. The percentage inhibition of edema is a key metric for comparison.

Table 1: Anti-inflammatory Activity of Tetrazolo[1,5-a]quinoline Derivatives and Comparative Scaffolds

ScaffoldCompound/DerivativeDose (mg/kg)Edema Inhibition (%)Standard DrugReference
Tetrazolo[1,5-a]quinoline Compound 7a 2058Indomethacin[1][2]
Tetrazolo[1,5-a]quinoline Compound 7b 2062Indomethacin[1][2]
Tetrazolo[1,5-a]quinoline Compound 7c 2060Indomethacin[1][2]
Tetrazolo[1,5-a]quinoline Arylidene derivative 5a 2055Indomethacin[1]
PyrazolePyrazoline derivative 2d 10HighIndomethacin
PyrazolePyrazoline derivative 2e 10HighIndomethacin
OxadiazoleDerivative 19a 200More potent than IbuprofenIbuprofen
OxadiazoleDerivative 21a 200More potent than IbuprofenIbuprofen

Note: "High" for pyrazole derivatives indicates significant anti-inflammatory activity as reported in the source, though a specific percentage was not provided in the abstract.

As the data indicates, certain tetrazolo[1,5-a]quinoline derivatives demonstrate potent anti-inflammatory effects, with some compounds showing activity comparable to the standard drug Indomethacin.[1][2] This highlights the scaffold's potential in the development of new anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial efficacy was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. A lower MIC value indicates higher potency.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Tetrazolo[1,5-a]quinoline Derivatives

CompoundS. aureusE. coliP. aeruginosaC. albicansA. nigerReference
5b -8---[3]
5g --4--[3]
5h --4--[3]
5c ---16-[3]
5e ---16-[3]
53a -----[4]

Note: '-' indicates data not available in the cited sources.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Alternative Scaffolds

ScaffoldCompound/DerivativeS. aureusE. coliP. aeruginosaC. albicansReference
Triazole Ofloxacin analogue 13 0.25-10.25-1--
Triazole Clinafloxacin-triazole hybrid 14 0.25-320.25-320.25-32-
Triazole Coumarin-bis-triazole 8a 1-41-4-2-4
Thiazole Derivative 37c ---5.8-7.8
Thiazole Derivative 43a 16.116.1--

The data reveals that tetrazolo[1,5-a]quinoline derivatives possess significant antimicrobial properties, with some compounds showing potent activity against both bacteria and fungi.[3][4] When compared to other scaffolds, it is evident that the antimicrobial landscape is diverse, with specific derivatives from each class exhibiting strong potency. For instance, triazole-containing hybrids of existing antibiotics show very low MIC values. This suggests that the tetrazolo[1,5-a]quinoline scaffold can be a valuable platform for the development of novel antimicrobial agents, potentially through hybridization with other known pharmacophores.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde

A key starting material for many active derivatives is this compound. A general synthetic protocol is as follows:

  • Vilsmeier-Haack Reaction: Acetanilide is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield 2-chloroquinoline-3-carbaldehyde.

  • Azide Substitution: The resulting 2-chloroquinoline-3-carbaldehyde is then treated with sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (DMSO). This leads to the intramolecular cyclization and formation of the tetrazolo[1,5-a]quinoline ring system, yielding this compound.

Carrageenan-Induced Paw Edema Assay

This assay is a standard in vivo model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds, a vehicle control (e.g., saline or a suspension agent), and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_Tetrazolo_1_5_a_quinoline Acetanilide Acetanilide Two_Chloroquinoline 2-Chloroquinoline-3-carbaldehyde Acetanilide->Two_Chloroquinoline Formylation & Cyclization Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃/DMF) Tetrazoloquinoline This compound Two_Chloroquinoline->Tetrazoloquinoline Azide Substitution & Cyclization Sodium_Azide Sodium Azide (NaN₃) Anti_inflammatory_Assay_Workflow start Start administer_compounds Administer Test Compounds, Vehicle, and Standard Drug to Rats start->administer_compounds induce_edema Induce Paw Edema with Carrageenan Injection administer_compounds->induce_edema measure_volume Measure Paw Volume at Regular Time Intervals induce_edema->measure_volume calculate_inhibition Calculate Percentage Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end MIC_Assay_Workflow start Start prepare_inoculum Prepare Standardized Microorganism Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of Test Compounds in 96-well Plate prepare_inoculum->serial_dilution inoculate_plate Inoculate Plate with Microorganism serial_dilution->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_plate->determine_mic end End determine_mic->end Scaffold_Comparison_Logic cluster_scaffolds Heterocyclic Scaffolds cluster_activities Biological Activities Tetrazoloquinoline Tetrazolo[1,5-a]quinoline Anti_inflammatory Anti-inflammatory Tetrazoloquinoline->Anti_inflammatory Potent Activity Antimicrobial Antimicrobial Tetrazoloquinoline->Antimicrobial Broad Spectrum Pyrazoles Pyrazoles Pyrazoles->Anti_inflammatory Well-established Triazoles Triazoles Triazoles->Antimicrobial Highly Potent Hybrids Oxadiazoles Oxadiazoles Oxadiazoles->Anti_inflammatory Promising Thiazoles Thiazoles Thiazoles->Antimicrobial Diverse Activity Conclusion Conclusion: Tetrazolo[1,5-a]quinoline is a versatile and potent scaffold warranting further investigation. Anti_inflammatory->Conclusion Antimicrobial->Conclusion

References

Comparative analysis of different synthetic routes to tetrazoloquinolines.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to Tetrazoloquinolines

For researchers, scientists, and drug development professionals, the synthesis of tetrazoloquinolines, a class of heterocyclic compounds with significant pharmacological interest, is a key area of investigation. The fusion of the quinoline and tetrazole moieties can lead to compounds with enhanced biological activity. This guide provides a comparative analysis of four distinct synthetic routes to tetrazolo[1,5-a]quinolines, offering experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research objective.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for four prominent synthetic routes to tetrazolo[1,5-a]quinolines.

Synthetic RouteKey ReactantsTypical Solvent(s)Temperature (°C)Reaction TimeYield (%)
1. Classical Azide Cyclization 2-Chloroquinoline derivative, Sodium azideDMSO, Acetic acid, Water403 hours81-85[1]
2. Diazotization of Hydrazinoquinolines 2-Hydrazinoquinoline derivative, Sodium nitriteAcetic acid, Water03 hours~60-80 (estimated)[2]
3. Intramolecular Cycloaddition 2-Azidobenzaldehyde, PhenylselanylacetonitrileDMSO, Water804 hoursModerate to Excellent[1]
4. Ugi-Azide Multicomponent Reaction Aldehyde, Amine, Isocyanide, AzidotrimethylsilaneMethanolRoom Temp.18 hours (Ugi) + 1 hour (Cyclization)60-90 (overall)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Classical Azide Cyclization

This method involves the nucleophilic substitution of a halogen on the quinoline ring with an azide group, followed by intramolecular cyclization.

Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde:

A mixture of 2-chloroquinoline-3-carbaldehyde (10 mmol), sodium azide (1.0 g) in water (5 mL), acetic acid (2 mL), and dimethyl sulfoxide (100 mL) is stirred at 40 °C for 3 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure. Cold water is added to the residue, and the resulting solid is filtered, washed with water, and dried to afford the product.[1]

Diazotization of Hydrazinoquinolines

This classical approach involves the conversion of a hydrazino group on the quinoline scaffold to an azide, which then undergoes in situ cyclization.

Synthesis of 4-Chlorotetrazolo[1,5-a]quinoxaline (as a representative example):

2,3-Dichloroquinoxaline is first reacted with hydrazine hydrate in ethanol at room temperature for 21 hours to yield the corresponding hydrazinoquinoxaline.[2] The resulting intermediate is then subjected to diazotization. To a solution of the hydrazinoquinoxaline in a mixture of acetic acid and water, a solution of sodium nitrite is added dropwise at 0 °C. The reaction mixture is stirred for 3 hours to yield the tetrazolo[1,5-a]quinoxaline.[2]

Intramolecular Cycloaddition

This route relies on the intramolecular [3+2] cycloaddition of an azide group with a suitable dipolarophile within the same molecule.

Synthesis of 4-(Phenylselanyl)tetrazolo[1,5-a]quinoline:

To a two-necked round-bottomed flask are added 2-azidobenzaldehyde (0.25 mmol), 2-(phenylselanyl)acetonitrile (0.25 mmol), potassium carbonate (0.007 g, 20 mol%), and a 7:3 mixture of DMSO:H2O (1 mL).[1] The reaction mixture is placed in a preheated oil bath at 80 °C and stirred for 4 hours, with the reaction progress monitored by TLC.[1]

Ugi-Azide Multicomponent Reaction (MCR)

This modern, one-pot approach offers high efficiency and diversity by combining multiple starting materials in a single reaction vessel.

General Procedure for the Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines (as a representative example of the Ugi-Azide reaction followed by cyclization):

Equimolar amounts of an aldehyde, tritylamine, an isocyanide, and azidotrimethylsilane are combined sequentially in methanol (0.5 M) at room temperature and stirred for 18 hours. The precipitated Ugi-azide product is isolated by filtration. This intermediate is then subjected to cyclization by heating in a mixture of 4 N HCl in dioxane and acetic anhydride (0.5 M) at 75 °C for 1 hour to afford the final product.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Classical_Azide_Cyclization cluster_start Starting Materials chloroquinoline 2-Chloroquinoline Derivative reaction Nucleophilic Aromatic Substitution chloroquinoline->reaction sodium_azide Sodium Azide (NaN3) sodium_azide->reaction intermediate 2-Azidoquinoline Intermediate reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Tetrazolo[1,5-a]quinoline cyclization->product

Caption: Workflow for the Classical Azide Cyclization route.

Diazotization_of_Hydrazinoquinolines start 2-Hydrazinoquinoline Derivative diazotization Diazotization start->diazotization reagent Sodium Nitrite (NaNO2) / Acid reagent->diazotization intermediate Quinoline-2-diazonium Intermediate diazotization->intermediate cyclization In situ Cyclization intermediate->cyclization product Tetrazolo[1,5-a]quinoline cyclization->product

Caption: Workflow for the Diazotization of Hydrazinoquinolines.

Intramolecular_Cycloaddition cluster_start Starting Materials azidobenzaldehyde 2-Azidobenzaldehyde condensation Knoevenagel Condensation azidobenzaldehyde->condensation acetonitrile Phenylselanyl- acetonitrile acetonitrile->condensation intermediate o-Azidophenyl Intermediate condensation->intermediate cycloaddition Intramolecular [3+2] Cycloaddition intermediate->cycloaddition product Tetrazolo[1,5-a]quinoline cycloaddition->product

Caption: Workflow for the Intramolecular Cycloaddition route.

Ugi_Azide_MCR cluster_start Starting Materials aldehyde Aldehyde mcr Ugi-Azide Multicomponent Reaction (One-Pot) aldehyde->mcr amine Amine amine->mcr isocyanide Isocyanide isocyanide->mcr azide Azide Source azide->mcr intermediate Ugi-Azide Adduct mcr->intermediate cyclization Post-MCR Cyclization intermediate->cyclization product Tetrazolo[1,5-a]quinoline Derivative cyclization->product

Caption: Workflow for the Ugi-Azide Multicomponent Reaction.

References

A Comparative Analysis of 4-Amino versus 4-Chloro Tetrazolo[1,5-a]quinolines in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of 4-amino and 4-chloro substituted tetrazolo[1,5-a]quinolines reveals distinct profiles, with the amino derivatives demonstrating notable antimicrobial properties. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these two classes of compounds.

The substitution at the 4-position of the tetrazolo[1,5-a]quinoline scaffold significantly influences the biological activity of the resulting compounds. While the 4-chloro derivatives serve as key synthetic intermediates, their 4-amino counterparts have been the focus of more extensive biological evaluation, particularly in the realm of antimicrobial research.

Antimicrobial Activity: A Clear Advantage for 4-Amino Derivatives

A pivotal study by Priya M. Madalageri and colleagues provides a direct comparison of the antimicrobial efficacy of a series of novel 4-amino tetrazolo[1,5-a]quinolines against their 4-chloro precursors. The 4-amino derivatives were synthesized by reacting the corresponding 4-chloro tetrazolo[1,5-a]quinolines with various secondary amines.[1][2]

The antimicrobial activity of the synthesized 4-amino compounds was assessed against a panel of pathogenic microbes, including the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungal strains Aspergillus niger and Alternaria alternata. The results, summarized in the table below, indicate that several of the 4-amino derivatives exhibit significant antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Amino Tetrazolo[1,5-a]quinolines (µg/mL)
Compound IDR1R2R3Staphylococcus aureusEscherichia coliAspergillus nigerAlternaria alternata
4a CH3HPiperidin-1-yl6.256.25250250
4b HHPiperidin-1-yl12.525500500
4c CH3HMorpholino2550500500
4d HHMorpholino50100>500>500
4e OCH3HPiperidin-1-yl6.2512.5250500
4f OCH3HMorpholino6.2512.5250250
4g ClHPiperidin-1-yl6.256.25125250
4h ClHMorpholino12.525250500
4i NO2HMorpholino12.525250500
4j NO2HPiperidin-1-yl6.2512.5125250
4k CH3CH3Piperidin-1-yl2550500>500
4l CH3CH3Morpholino50100>500>500
4m HClPiperidin-1-yl6.256.25125250
4n HClMorpholino12.525250500
Ciprofloxacin ---6.256.25--
Greseofulvin -----125125

Data sourced from Priya M. Madalageri et al., Der Pharma Chemica, 2016, 8(15):207-212.[1][2]

Compounds 4a, 4g, 4m demonstrated the most potent antibacterial activity against both S. aureus and E. coli, with MIC values of 6.25 µg/mL, comparable to the standard drug Ciprofloxacin.[1][2] The antifungal activity was generally moderate, with the nitro-substituted (4j ) and chloro-substituted (4g , 4m ) piperidine derivatives showing the best activity against the tested fungal strains.

While the study by Madalageri et al. does not provide the antimicrobial data for the 4-chloro precursors, the clear activity of the 4-amino derivatives suggests that the introduction of the amino moiety is crucial for the observed antimicrobial effects. The 4-chloro atom serves as a good leaving group, facilitating the nucleophilic substitution with various amines to generate a library of biologically active compounds.

Experimental Protocols

Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines

The synthesis of the 4-amino derivatives involves the reaction of a substituted 4-chloro tetrazolo[1,5-a]quinoline with a secondary amine.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Chloro 4-Chloro Tetrazolo[1,5-a]quinoline ReactionVessel Reaction in a suitable solvent (e.g., Ethanol) 4-Chloro->ReactionVessel Amine Secondary Amine (e.g., Piperidine, Morpholine) Amine->ReactionVessel 4-Amino 4-Amino Tetrazolo[1,5-a]quinoline ReactionVessel->4-Amino

A simplified workflow for the synthesis of 4-amino tetrazolo[1,5-a]quinolines.

A mixture of the respective 4-chloro tetrazolo[1,5-a]quinoline and the appropriate secondary amine is typically refluxed in a solvent such as ethanol. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the pure 4-amino tetrazolo[1,5-a]quinoline derivative.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method.

AntimicrobialTestingWorkflow Start Prepare serial dilutions of test compounds in broth Inoculate Inoculate wells with a standardized microbial suspension Start->Inoculate Incubate Incubate at an appropriate temperature and duration Inoculate->Incubate Observe Observe for visible microbial growth Incubate->Observe Determine Determine the Minimum Inhibitory Concentration (MIC) Observe->Determine ProposedMechanism cluster_compound Tetrazoloquinoline Derivative cluster_bacterial_cell Bacterial Cell Compound 4-Amino Tetrazolo[1,5-a]quinoline DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Comparative Efficacy of Tetrazolo[1,5-a]quinoline Derivatives Against Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against multidrug-resistant pathogens. This guide provides a comparative analysis of the efficacy of tetrazolo[1,5-a]quinoline derivatives, a promising class of heterocyclic compounds, against various drug-resistant microbial strains. The information presented herein is collated from recent studies and aims to facilitate further research and development in this critical area.

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of various tetrazolo[1,5-a]quinoline and related quinoline derivatives against a panel of drug-resistant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Tetrazolo[1,5-a]quinoline and Quinoline Derivatives against Gram-Positive Resistant Strains

Compound/DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin-Resistant Enterococcus (VRE)Reference
Tetrazolo[1,5-a]quinoline Derivatives
Compound 5eSignificant activity against Bacillus subtilisNot Reported[1]
Other Quinoline Derivatives
Compound 23.03.0[2]
Compound 36.0Not Reported[2]
Compound 61.53.0[2]
Compound 71.51.5[2]
Compound 84.0 (against VRE)4.0[3]
Compound 320.5Not Reported[4]
Compounds 19-220.125Not Reported[4]

Table 2: Antifungal Activity of Tetrazolo[1,5-a]quinoline Derivatives

Compound/DerivativeCandida albicansAspergillus nigerReference
4-((1H-benzo[d]imidazol-2-ylthio)methyl)tetrazolo[1,5-a]quinolines (5a-f)Good to moderateGood to moderate[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tetrazolo[1,5-a]quinoline derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The culture is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action of Quinoline Derivatives

While the precise signaling pathways for tetrazolo[1,5-a]quinoline derivatives are still under investigation, research on the broader class of quinoline derivatives suggests several potential mechanisms of action against drug-resistant microbes.

Inhibition of Bacterial Cell Division

Some quinoline derivatives have been shown to interfere with bacterial cell division by targeting the FtsZ protein, a key component of the Z-ring which is essential for cytokinesis.

G Tetrazolo[1,5-a]quinoline Derivative Tetrazolo[1,5-a]quinoline Derivative FtsZ Protein FtsZ Protein Tetrazolo[1,5-a]quinoline Derivative->FtsZ Protein Binds to GTP Hydrolysis GTP Hydrolysis FtsZ Protein->GTP Hydrolysis Inhibits GTPase activity Z-ring Formation Z-ring Formation GTP Hydrolysis->Z-ring Formation Prevents Bacterial Cell Division Bacterial Cell Division Z-ring Formation->Bacterial Cell Division Essential for Inhibition of Cell Division Inhibition of Cell Division Z-ring Formation->Inhibition of Cell Division Bacterial Cell Division->Inhibition of Cell Division

Caption: Proposed mechanism of FtsZ inhibition by quinoline derivatives.

Inhibition of DNA Gyrase and Topoisomerase IV

A well-established mechanism for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair.

G Tetrazolo[1,5-a]quinoline Derivative Tetrazolo[1,5-a]quinoline Derivative DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Tetrazolo[1,5-a]quinoline Derivative->DNA Gyrase/Topoisomerase IV Inhibits DNA Replication & Repair DNA Replication & Repair DNA Gyrase/Topoisomerase IV->DNA Replication & Repair Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Leads to

Caption: Inhibition of DNA gyrase/topoisomerase IV by quinoline derivatives.

Efflux Pump Inhibition

Some quinoline derivatives can act as efflux pump inhibitors. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic can be increased, restoring its efficacy.

G cluster_cell Bacterial Cell Efflux Pump Efflux Pump Antibiotic Antibiotic Efflux Pump->Antibiotic Expels Intracellular Antibiotic Concentration Intracellular Antibiotic Concentration Efflux Pump->Intracellular Antibiotic Concentration Increases Antibiotic->Efflux Pump Substrate Increased Antibiotic Efficacy Increased Antibiotic Efficacy Intracellular Antibiotic Concentration->Increased Antibiotic Efficacy Tetrazolo[1,5-a]quinoline Derivative Tetrazolo[1,5-a]quinoline Derivative Tetrazolo[1,5-a]quinoline Derivative->Efflux Pump Inhibits

Caption: Mechanism of efflux pump inhibition by quinoline derivatives.

Conclusion

Tetrazolo[1,5-a]quinoline derivatives represent a promising avenue for the development of novel antimicrobial agents to combat drug-resistant infections. The available data indicates that these compounds exhibit significant activity against a range of resistant bacterial and fungal strains. The proposed mechanisms of action, including the inhibition of essential cellular processes like cell division and DNA replication, as well as the potential to counteract resistance mechanisms such as efflux pumps, highlight their therapeutic potential. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Action: Treat Tetrazolo[1,5-a]quinoline-4-carbaldehyde as a reactive and potentially explosive hazardous waste. Due to its chemical structure, improper handling or disposal can lead to serious safety incidents. This document provides comprehensive guidance for the safe management and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance with the following potential dangers:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Irritant: Causes skin and serious eye irritation.

  • Explosive Potential: The tetrazole functional group is known to be energetically unstable and may decompose explosively when subjected to heat, shock, or friction.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

On-Site Chemical Treatment (Deactivation) - Not Recommended

Attempting to chemically neutralize or deactivate this compound without a validated and peer-reviewed protocol is strongly discouraged . The high nitrogen content and the fused ring system of the tetrazole moiety contribute to a significant risk of uncontrolled decomposition, which can be explosive. The aldehyde functional group, while reactive, is a secondary concern to the instability of the tetrazole ring. Mixing with other chemicals, even for the purpose of neutralization, could trigger a violent reaction.

It is the professional recommendation of this guide to forgo on-site chemical treatment and proceed directly to professional disposal.

Step-by-Step Waste Containment and Labeling Protocol

Proper containment and labeling are critical for the safe storage and transport of this hazardous waste.

Step 1: Container Selection

  • Use a clean, dry, and chemically compatible container. A glass bottle with a screw cap is recommended.

  • Ensure the container is in good condition with no cracks or chips.

Step 2: Waste Transfer

  • Carefully transfer the waste this compound into the designated waste container.

  • Avoid any actions that could cause friction, grinding, or shock.

  • If the compound is in a solution, transfer the liquid carefully. If it is a solid, use a spark-proof spatula.

  • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

Step 3: Secure Closure

  • Securely close the container with its cap.

Step 4: Labeling

  • Affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard warnings: "Toxic," "Irritant," and "Potentially Explosive"

    • The date of waste generation.

    • The name and contact information of the responsible researcher or lab.

Storage of Hazardous Waste
  • Store the labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from heat, open flames, and direct sunlight.

  • Ensure the storage area is well-ventilated.

  • Segregate this waste from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.

Professional Disposal

The final and most crucial step is the disposal of the contained waste through a licensed environmental services company specializing in hazardous and reactive chemical waste.

Action Plan:

  • Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and approved vendors for hazardous waste disposal.

  • Provide the EHS department with all necessary information , including the chemical name, quantity, and a copy of any available safety data.

  • Arrange for a "lab pack" pickup. A lab pack is the standard method for disposing of small quantities of various laboratory chemicals. The professional disposal service will package the contained waste into a larger, approved drum with appropriate absorbent material for safe transport and final disposal, likely through incineration.

Visualized Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_preparation Step 1: Preparation and PPE cluster_containment Step 2: Waste Containment cluster_labeling_storage Step 3: Labeling and Storage cluster_disposal Step 4: Professional Disposal A Assess Hazards: - Toxic - Irritant - Potentially Explosive B Wear Full PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Flame-Retardant Lab Coat A->B C Select Appropriate Waste Container B->C Proceed with Caution D Carefully Transfer Waste (Avoid Shock and Friction) C->D E Securely Cap the Container D->E F Affix 'Hazardous Waste' Label with Full Chemical Name and Hazards E->F G Store in a Designated Satellite Accumulation Area F->G H Segregate from Incompatible Chemicals G->H I Contact Institutional EHS Department H->I J Arrange for Professional Hazardous Waste Pickup (Lab Pack) I->J K Final Disposal by Licensed Vendor (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key hazard information derived from available safety data for structurally related compounds and general chemical principles.

ParameterValue / InformationSource Citation
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[General chemical hazard databases]
Potential Hazard May explode when heated.[Safety data for related tetrazole compounds]
Storage Room temperature, away from heat and incompatible materials.[General laboratory safety guidelines]
Waste Container Fill Do not exceed 80% of container capacity.[General laboratory safety guidelines]

Personal protective equipment for handling Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tetrazolo[1,5-a]quinoline-4-carbaldehyde

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 121497-03-8). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the identified hazards and the corresponding required personal protective equipment.

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
Harmful if swallowed[1]Acute toxicity, oral (Cat. 4)Engineering controls (fume hood), lab coat, nitrile gloves, and safety glasses. A face shield should be worn if there is a risk of splashing.
Harmful in contact with skin[1]Acute toxicity, dermal (Cat. 4)Lab coat, nitrile gloves (ensure no skin is exposed).
Causes skin irritation[1]Skin corrosion/irritation (Cat. 2)Lab coat, nitrile gloves.
Causes serious eye irritation[1]Serious eye damage/eye irritation (Cat. 2A)Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Harmful if inhaled[1]Acute toxicity, inhalation (Cat. 4)Work in a certified chemical fume hood. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if a fume hood is not available or if exposure limits are likely to be exceeded.
May cause respiratory irritation[1]Specific target organ toxicity, single exposure; Respiratory tract irritation (Cat. 3)Work in a certified chemical fume hood.
Operational and Handling Plan

Engineering Controls:

  • All work with solid or solutions of this compound must be conducted in a properly functioning chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[2].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: To minimize inhalation of the solid, weigh the compound in the fume hood. Use a tared, sealed container for transport to the work area.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.

Disposal Plan
  • Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (In Fume Hood) prep->weigh Proceed dissolve Solution Preparation (In Fume Hood) weigh->dissolve Proceed reaction Chemical Reaction (In Fume Hood) dissolve->reaction Proceed decon Decontamination (Clean Workspace) reaction->decon Complete disposal Waste Disposal (Segregated Hazardous Waste) decon->disposal Segregate Waste

Caption: Standard Operating Procedure for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Reactant of Route 2
Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.